Methyl acetimidate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl ethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(4)5-2/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFKGZZCMREBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14777-27-6 (hydrochloride) | |
| Record name | Methyl acetimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701315970 | |
| Record name | Methyl acetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14777-29-8 | |
| Record name | Methyl acetimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14777-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl acetimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl acetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL ACETIMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1O9DI6F4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the chemical structure of methyl acetimidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methyl acetimidate, a versatile chemical reagent with significant applications in organic synthesis and biochemical research. The document details its chemical structure, properties, synthesis, key reactions, and various applications, with a focus on its utility for professionals in the fields of chemistry and drug development.
Chemical Identity and Properties
This compound, systematically named methyl ethanimidate, is an organic compound belonging to the imidoester class.[1] It is most commonly handled and utilized in its more stable hydrochloride salt form.[2] The free base typically appears as a colorless to pale yellow liquid with a characteristic odor, and it is soluble in polar organic solvents.[3] The hydrochloride salt is often a white to yellow powder or a colorless to pale yellow liquid.[4][5]
The structure of this compound features a central carbon atom double-bonded to a nitrogen atom and single-bonded to a methyl group and a methoxy group.
A summary of the key quantitative data for this compound and its hydrochloride salt is presented below.
| Property | Value (this compound) | Value (this compound HCl) | Reference(s) |
| Molecular Formula | C₃H₇NO | C₃H₈ClNO | |
| Molecular Weight | 73.09 g/mol | 109.55 g/mol | |
| CAS Number | 14777-29-8 | 14777-27-6 | |
| IUPAC Name | methyl ethanimidate | methyl ethanimidate;hydrochloride | |
| SMILES | C(OC)(C)=N | Cl.COC(C)=N | |
| InChI Key | SJFKGZZCMREBQH-UHFFFAOYSA-N | WHYJXXISOUGFLJ-UHFFFAOYSA-N | |
| Melting Point | Not available | 105 °C (decomposes) | |
| Topological Polar Surface Area | 33.1 Ų | 33.1 Ų |
Synthesis and Experimental Protocols
The most established method for synthesizing this compound hydrochloride is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst.
This protocol is based on a method utilizing acetyl chloride as an in situ source of HCl.
Materials:
-
Acetonitrile (1.6 kg)
-
Methanol (2.4 kg)
-
Acetyl chloride (3.67 kg)
-
tert-Butyl methyl ether (11.8 kg)
Procedure:
-
Charge a suitable reactor with acetonitrile and methanol.
-
Cool the reactor contents to -10°C.
-
Slowly add acetyl chloride to the cooled mixture, ensuring the temperature is maintained at or below 0°C.
-
Stir the reaction mixture at 0°C for 12 hours.
-
After the reaction is complete, remove the solvent under reduced pressure at a temperature of 45°C.
-
Add tert-butyl methyl ether to the resulting residue and stir the mixture at 0°C for 3 hours to facilitate precipitation.
-
Filter the resulting solid product.
-
Dry the solid under vacuum at 40°C to yield this compound hydrochloride (expected yield: ~95%).
Chemical Reactivity and Key Reactions
This compound is a reactive compound that participates in several important chemical transformations.
-
Hydrolysis : In the presence of water, this compound hydrolyzes to form methyl acetate and ammonia. Its hydrochloride salt hydrolyzes to methylamine and acetic acid.
-
Nucleophilic Substitution : The carbon atom of the imidate group is electrophilic and susceptible to attack by nucleophiles, leading to the formation of new compounds.
-
Amide Formation : It readily reacts with carboxylic acids to form amides, making it a useful reagent in peptide synthesis.
-
Protein Modification : this compound is widely used to selectively modify the primary amino groups of lysine residues in proteins. This reaction is highly specific at an alkaline pH (typically 9-10). The modification converts the positively charged amino group into a positively charged acetamidine group, which can be valuable for studying protein structure and function.
The following diagram illustrates the reaction pathway for the modification of a lysine residue by this compound.
Caption: Reaction of this compound with a Lysine Residue.
Applications in Research and Drug Development
This compound and its hydrochloride salt are valuable tools for researchers in chemistry and biology.
-
Organic Synthesis : It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its ability to form imines and amidines is particularly useful.
-
Biochemical Probes : The specific reaction with lysine residues allows it to be used as a probe for protein structure and function. This modification can aid in protein crystallography by improving solubility and stability.
-
Enzyme Inhibition : It has been shown to inhibit the N-methylation of phosphatidylethanolamine, which is crucial for studying lipid metabolism and signaling pathways.
-
Sickle Cell Anemia Research : this compound has been investigated as an in vitro antisickling agent. It modifies hemoglobin, which can inhibit the polymerization of sickle hemoglobin.
-
Bioconjugation : The reagent is employed in bioconjugation techniques to link biomolecules to other molecules or surfaces.
Spectroscopic Information
Detailed spectroscopic data is available for the characterization of this compound.
-
Infrared (IR) Spectroscopy : The IR spectra of both this compound and its hydrochloride salt have been thoroughly analyzed to confirm their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data for this compound is available in public databases such as PubChem.
-
Mass Spectrometry (MS) : Predicted GC-MS data can be found in resources like the Human Metabolome Database.
References
An In-depth Technical Guide to the Synthesis and Purification of Methyl Acetimidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methyl acetimidate, a versatile reagent and intermediate in organic synthesis and drug development. The document details the prevalent synthetic methodologies, with a focus on the Pinner reaction, and outlines purification protocols to obtain high-purity material. Quantitative data is summarized for comparative analysis, and key processes are visualized to enhance understanding.
Introduction
This compound, and more commonly its hydrochloride salt, serves as a valuable precursor in the synthesis of a variety of nitrogen-containing compounds, including amidines and peptides.[1] Its utility in modifying drug candidates to improve efficacy and stability makes it a compound of significant interest to the pharmaceutical industry.[1] This guide focuses on the practical aspects of its preparation and purification for research and development applications.
Synthesis of this compound Hydrochloride
The most established and widely utilized method for the synthesis of this compound hydrochloride is the Pinner reaction.[2] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol.[3] In the case of this compound, acetonitrile and methanol are the key starting materials.[2]
The Pinner Reaction: Mechanism and Key Considerations
The Pinner reaction proceeds via the protonation of the nitrile, which activates it for nucleophilic attack by the alcohol. The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the resulting imidate to an ester. Low temperatures are also crucial to prevent the thermodynamically unstable iminium salt from rearranging to the corresponding amide.
The overall reaction can be summarized as follows:
CH₃CN + CH₃OH + HCl → [CH₃C(OCH₃)=NH₂]⁺Cl⁻
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound hydrochloride is provided in the following table, based on a filed patent. This procedure utilizes acetyl chloride as an in-situ source of HCl, which can be more convenient than handling gaseous HCl.
Table 1: Experimental Protocol for this compound Hydrochloride Synthesis
| Step | Procedure | Reagents & Quantities | Conditions |
| 1 | Charge Reactor | Acetonitrile (1.6 kg), Methanol (2.4 kg) | Cool to -10°C |
| 2 | Acid Addition | Slowly add Acetyl Chloride (3.67 kg) | Maintain temperature at 0°C |
| 3 | Reaction | Stir the mixture | 0°C for 12 hours |
| 4 | Solvent Removal | Remove solvent under reduced pressure | 45°C |
| 5 | Crystallization | Add tert-butyl methyl ether (11.8 kg) and stir | 0°C for 3 hours |
| 6 | Isolation | Filter the resulting solid | - |
| 7 | Drying | Vacuum-dry the solid | 40°C |
Source:
Alternative Synthesis Methods
While the Pinner reaction is the classical approach, modern variations aim to improve safety, scalability, and reaction times.
-
Lewis Acid Catalysis: The use of Lewis acids, such as trimethylsilyl triflate (TMSOTf), can promote the reaction under milder conditions and may not require strictly anhydrous environments.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, reducing the time from hours to minutes.
Purification of this compound Hydrochloride
The purification of this compound hydrochloride is crucial to remove unreacted starting materials and byproducts. The most common method is crystallization.
Crystallization Protocol
As detailed in the experimental protocol, crystallization is induced by the addition of a less polar solvent, such as tert-butyl methyl ether, to the reaction mixture after the removal of the more polar methanol. The solid product precipitates out of the solution at a reduced temperature and can then be isolated by filtration. Washing the filtered solid with a cold, non-polar solvent helps to remove any remaining soluble impurities.
For highly pure material, recrystallization can be performed. The choice of solvent system is critical and may require some empirical optimization. Generally, a solvent system in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature is ideal.
Quantitative Data and Characterization
The following table summarizes the quantitative data obtained from the experimental protocol described previously.
Table 2: Quantitative Data for this compound Hydrochloride Synthesis
| Parameter | Value | Reference |
| Yield | 95% | |
| Purity | ≥99% (by titration) | |
| Appearance | White to yellow powder | |
| Melting Point | 105 °C (decomposes) |
Spectroscopic Data
Characterization of the final product is essential to confirm its identity and purity.
-
¹H-NMR (400 MHz, DMSO-d₆): δ 11.7 (s, 2H), 4.07 (s, 3H), 2.38 (s, 3H).
Applications in Drug Development and Research
This compound hydrochloride is a versatile reagent with several applications in the life sciences:
-
Peptide Synthesis: It facilitates the formation of amide bonds, a fundamental linkage in peptides and proteins.
-
Drug Modification: It is used to modify drug candidates to enhance their pharmacological properties.
-
Bioconjugation: This compound is employed to link biomolecules to other molecules or surfaces.
-
Enzyme Studies: Its reactivity with amino acid residues, such as lysine, makes it a useful tool for studying protein structure and function.
References
An In-Depth Technical Guide to the Mechanism of Action of Methyl Acetimidate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl acetimidate serves as a valuable reagent in organic synthesis and bioconjugation for the conversion of primary amines into N-substituted acetamidines. This transformation proceeds through a nucleophilic addition-elimination mechanism, culminating in the formation of a stable amidine linkage. The reaction is characterized by the formation of a transient tetrahedral intermediate and is significantly influenced by the pH of the reaction medium. This technical guide provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows. Understanding the nuances of this reaction is critical for its effective application in pharmaceutical sciences and chemical biology, where the resulting amidine functional group is a key structural motif in many bioactive molecules.
Core Reaction Mechanism
The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution at an imine carbon. The generally accepted mechanism involves a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the this compound's C=N double bond. This initial attack results in the formation of a transient, unstable tetrahedral intermediate. This intermediate contains a newly formed C-N bond and bears both a positive charge on the amine nitrogen and a negative charge on the imidate nitrogen.
-
Elimination of Methanol: The tetrahedral intermediate is not stable and readily collapses. This collapse is facilitated by the departure of the methoxy group (-OCH3) as a leaving group. Proton transfer steps are crucial in this stage. Typically, a proton is transferred from the attacking amine nitrogen to the imidate nitrogen, neutralizing the positive charge. Subsequently, the methoxy group is protonated, making it a better leaving group (methanol). The departure of methanol and a final deprotonation step from the amine nitrogen regenerates the C=N double bond, now as a part of the more stable N-substituted acetamidine product.
Visualizing the Core Mechanism
The following diagram illustrates the stepwise mechanism of the reaction.
Caption: General mechanism of this compound with a primary amine.
Influence of pH on the Reaction
The rate of the reaction between this compound and primary amines is highly dependent on the pH of the medium. This is because the pH affects the protonation state of both the primary amine nucleophile and the imidate.
-
Low pH (Acidic Conditions): At low pH, the primary amine is protonated to form its corresponding ammonium ion (R-NH3+). This protonated form is no longer nucleophilic, as the lone pair on the nitrogen is unavailable for attack. Consequently, the reaction rate decreases significantly under acidic conditions.
-
High pH (Basic Conditions): While a higher concentration of the free amine nucleophile is available at higher pH, the hydrolysis of this compound to methyl acetate and ammonia becomes a significant competing reaction. This hydrolysis is base-catalyzed and reduces the effective concentration of the starting imidate, thereby lowering the yield of the desired amidine.
-
Optimal pH: Experimental evidence suggests that the optimal pH for the amidination reaction is in the slightly basic range, typically between pH 8 and 10. In this range, a sufficient concentration of the deprotonated, nucleophilic primary amine is present, while the rate of imidate hydrolysis is not yet maximal. One study found that for the reaction of this compound with denatured aldolase, the rate of amidination increases between pH 6.8 and 8.8, while the rate of hydrolysis decreases in the same range[1].
Visualizing the pH Effect
The following diagram illustrates the relationship between pH and the availability of the reactive species.
Caption: Influence of pH on the reaction of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the reaction of this compound and its analogs with primary amines.
Table 1: Reaction Yields of N-Substituted Acetamidines
| Primary Amine | Reaction Conditions | Yield (%) | Reference |
| Aniline | N,N-dimethylacetamide dimethyl acetal, excess dimethylamine | >95 | [2] |
| Benzylamine | N,N-dimethylacetamide dimethyl acetal, excess dimethylamine | >95 | [2] |
| n-Dodecylamine | N,N-dimethylacetamide dimethyl acetal, excess dimethylamine | >95 | [2] |
| 4-Fluoroaniline | N,N-dimethylacetamide dimethyl acetal, excess dimethylamine | 92 | [2] |
Note: The data in this table is for a closely related reaction using N,N-dimethylacetamide dimethyl acetal as the imidate source, which provides an indication of expected yields.
Table 2: Influence of pH on Reaction Rates
| pH | Relative Rate of Amidination | Relative Rate of Hydrolysis | Reference |
| 6.8 | Increases | Decreases | |
| 7.8 | Increases | Decreases | |
| 8.8 | Increases | Decreases |
Note: This data is qualitative, indicating the trend of reaction rates with changing pH.
Experimental Protocols
The following section provides a detailed methodology for a key experiment related to the synthesis of N-substituted acetamidines.
General Procedure for the Synthesis of N-Substituted Acetamidines from this compound Hydrochloride and a Primary Amine
This protocol is a generalized procedure based on established methods for amidine synthesis.
Materials:
-
This compound hydrochloride
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or a polar aprotic solvent like DMF)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is set up under an inert atmosphere.
-
Reagent Addition: this compound hydrochloride (1.0 equivalent) is suspended in the anhydrous solvent. The primary amine (1.0-1.2 equivalents) is then added to the suspension.
-
Base Addition: A solution of the base (1.1-1.5 equivalents) in the anhydrous solvent is added dropwise to the reaction mixture at room temperature with vigorous stirring. The addition of the base neutralizes the hydrochloride salt and facilitates the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed. The reaction may require heating depending on the reactivity of the primary amine.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted acetamidine.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for amidine synthesis.
Conclusion
The reaction of this compound with primary amines provides an efficient route to N-substituted acetamidines, a valuable class of compounds in medicinal chemistry and organic synthesis. The mechanism, proceeding through a tetrahedral intermediate, is fundamentally a nucleophilic addition-elimination process. The reaction rate and yield are critically dependent on the pH, with optimal conditions typically found in the slightly basic range. This guide has provided a detailed overview of the core mechanism, supported by available data and a general experimental protocol. For researchers and drug development professionals, a thorough understanding of these principles is essential for the successful application and optimization of this important transformation. Further research to obtain more precise kinetic data for a wider range of primary amines would be beneficial for expanding the synthetic utility of this reaction.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Acetimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetimidate, also known as methyl ethanimidate, is an organic compound belonging to the class of imino ethers. It is a valuable intermediate in organic synthesis, particularly in the preparation of substituted heterocycles and as a reagent for the modification of primary amino groups in proteins. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its more commonly handled hydrochloride salt, including detailed experimental protocols and safety information.
Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is soluble in polar organic solvents.[1] While data for the free base is limited, the physical properties of its more stable hydrochloride salt are well-documented.
Table 1: Physical Properties of this compound and this compound Hydrochloride
| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |
| Molecular Formula | C₃H₇NO | C₃H₈ClNO | [1][2] |
| Molecular Weight | 73.09 g/mol | 109.55 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | White to yellow crystalline powder | |
| Melting Point | Not available | 105 °C (decomposes) | |
| Boiling Point | Not available | 24.4 °C at 760 mmHg | |
| Density | Not available | Not available | |
| Refractive Index | Not available | 1.389 | |
| Vapor Pressure | Not available | 778 mmHg at 25°C | |
| Solubility | Soluble in polar organic solvents | Soluble in water |
Chemical Properties
This compound is a reactive compound that participates in several important chemical transformations.
Hydrolysis
This compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acids or bases. The hydrolysis of N-methylacetimidate esters has been studied to understand the reaction mechanism, which is believed to proceed through a tetrahedral intermediate. Under acidic conditions, the hydrolysis of imidates typically yields the corresponding ester and an amine. In the case of this compound, this would result in methyl acetate and ammonia.
Pinner Reaction
This compound can be synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (acetonitrile) with an alcohol (methanol). This reaction is a versatile method for the preparation of imino esters, which are valuable synthetic intermediates.
Use in Synthesis
This compound hydrochloride is widely used in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amidines and imines. For example, it is a key intermediate in the industrial production of the insecticide Acetamiprid.
Spectral Data
Detailed experimental spectral data for the free base of this compound is not widely available. The following tables summarize the available information, including predicted data and data for its hydrochloride salt.
Table 2: 1H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.0 | Singlet | CH₃-C=N |
| ~3.6 | Singlet | O-CH₃ |
| ~7.5 | Broad Singlet | N-H |
Table 3: 13C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~15 | C H₃-C=N |
| ~55 | O-C H₃ |
| ~165 | C=N |
Table 4: IR Spectral Data
The infrared spectrum of this compound and its hydrochloride have been reported and interpreted in terms of the imidate structure. Key absorptions are expected for the C=N and C-O stretching vibrations.
| Frequency (cm⁻¹) | Vibration |
| ~1650 | C=N stretch |
| ~3300 | N-H stretch |
| ~1200 | C-O stretch |
Table 5: Mass Spectrometry Data
Experimental Protocols
Synthesis of this compound Hydrochloride via Pinner Reaction
This protocol is based on the general principles of the Pinner reaction.
Materials:
-
Acetonitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a drying tube.
-
Add anhydrous acetonitrile (1.0 equivalent) and anhydrous methanol (1.1 equivalents) to the flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by observing the formation of a precipitate (the Pinner salt).
-
After the reaction is complete (typically after several hours, as indicated by the cessation of precipitate formation), stop the flow of HCl gas.
-
Filter the solid product under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen) to isolate the crude this compound hydrochloride.
-
Wash the product with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified this compound hydrochloride.
References
The Advent of Amidine Bridges: A Technical History of Imidoester Crosslinkers
For decades, the study of protein architecture and interactions has been fundamental to unraveling complex biological processes. A key technology in this endeavor has been the use of chemical crosslinkers to covalently link interacting amino acid residues, providing invaluable spatial constraints and insights into protein complex stoichiometry. Among the earliest and most influential classes of reagents for this purpose are the imidoester crosslinkers. This in-depth guide explores the history, discovery, and core methodologies of these reagents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their development and application.
A Historical Perspective: From Modification to Crosslinking
The journey of imidoester crosslinkers begins not with the intent to link proteins, but to modify them. In their seminal 1962 paper, M. J. Hunter and M. L. Ludwig meticulously detailed the reaction of monofunctional imidoesters with proteins.[1] Their work established that these reagents react specifically with the ε-amino groups of lysine residues and the α-amino groups of N-terminal amino acids under mild alkaline conditions. A crucial finding of their research was that this modification, forming an amidine linkage, preserves the positive charge of the original amino group, thereby minimizing perturbations to the protein's overall charge and structure. This property of "charge preservation" became a hallmark of imidoester-based modifications.
The logical extension of this work was the synthesis and application of bifunctional imidoesters, reagents with two reactive imidoester groups capable of forming covalent bridges between two amino groups. This innovation transformed imidoesters from simple modifying agents into powerful tools for studying the quaternary structure of proteins. A landmark 1970 study by Gregg E. Davies and George R. Stark demonstrated the utility of a bifunctional imidoester, dimethyl suberimidate (DMS), in elucidating the subunit structure of oligomeric proteins.[2][3] By crosslinking the subunits of proteins like aldolase and analyzing the resulting products by SDS-polyacrylamide gel electrophoresis, they could effectively "count" the number of subunits in a complex. This pioneering work solidified the role of imidoester crosslinkers as indispensable reagents in structural biology.
The Chemistry of Amidine Bond Formation
Imidoester crosslinkers react with primary amines in a pH-dependent manner to form stable amidine bonds. The reaction is most efficient in the alkaline pH range of 8 to 10.[4][5] As the pH increases, the reactivity of the imidoester and the rate of amidination increase. However, the stability of the imidoester itself decreases with increasing pH due to hydrolysis. This trade-off between reactivity and stability necessitates careful optimization of reaction conditions.
Below pH 10, the reaction can proceed through an intermediate N-alkyl imidate, which can then react with another nearby amine to form the final N,N'-amidine derivative. At a pH of 10 or higher, the amidine bond is formed directly. It is crucial to use buffers that do not contain primary amines, such as borate or phosphate buffers, as these will compete with the protein for reaction with the imidoester.
Quantitative Data for Imidoester Crosslinkers
The utility of a crosslinker is largely defined by its physical and chemical properties. The following tables summarize key quantitative data for several common homobifunctional imidoester crosslinkers.
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |
| Dimethyl Adipimidate | DMA | 8.6 | 245.15 |
| Dimethyl Pimelimidate | DMP | 9.2 | 259.18 |
| Dimethyl Suberimidate | DMS | 11.0 | 273.21 |
| Dimethyl 3,3'-dithiobispropionimidate | DTBP | 11.9 | 309.28 |
Table 1: Physical Properties of Common Imidoester Crosslinkers.
The stability of imidoester crosslinkers is highly dependent on pH. While specific half-life values at different pHs are not consistently reported across the literature, a general trend is well-established:
| pH | Relative Half-Life | Reaction Efficiency |
| 7 | Longer | Lower |
| 8-9 | Moderate | Optimal |
| 10 | Shorter | Higher |
Table 2: pH-Dependence of Imidoester Crosslinker Stability and Reactivity. As pH increases, the half-life of the imidoester decreases, while the efficiency of the aminidation reaction increases.
Key Experimental Protocols
The following protocols are based on the foundational work of Hunter and Ludwig, and Davies and Stark, and provide a detailed methodology for the use of imidoester crosslinkers.
Synthesis of Dimethyl Suberimidate (DMS)
This protocol is adapted from the method described by Davies and Stark (1970).
Materials:
-
Suberonitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Dry HCl gas
Procedure:
-
Dissolve suberonitrile in a mixture of anhydrous methanol and anhydrous diethyl ether.
-
Bubble dry HCl gas through the solution at 0°C until saturation.
-
Seal the reaction vessel and allow it to stand at room temperature for several days.
-
Collect the precipitated dimethyl suberimidate dihydrochloride by filtration.
-
Wash the product with anhydrous diethyl ether and dry under vacuum.
-
Store the DMS desiccated at 4°C.
Protein Crosslinking with Dimethyl Suberimidate (DMS)
This protocol is a generalized procedure based on the work of Davies and Stark (1970).
Materials:
-
Purified protein of interest
-
Crosslinking buffer (e.g., 0.2 M triethanolamine, pH 8.0-8.5)
-
Dimethyl suberimidate (DMS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
SDS-PAGE reagents
Procedure:
-
Prepare the protein sample in the crosslinking buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the DMS in the crosslinking buffer to a concentration of 10-20 mg/mL.
-
Add the DMS solution to the protein sample to a final DMS concentration of 1-2 mg/mL. The optimal protein-to-crosslinker ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-3 hours.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Analyze the crosslinked products by SDS-PAGE to determine the extent of crosslinking and the nature of the crosslinked species.
Visualization of Imidoester Crosslinker Applications
Imidoester crosslinkers have been instrumental in mapping the spatial arrangement of subunits in large protein complexes. A notable example is the study of the mitochondrial F1F0-ATP synthase, where DMS was used to identify near-neighbor relationships between subunits. The following diagrams illustrate a simplified experimental workflow and the resulting subunit interaction map.
The results from such experiments can be used to construct a model of the protein complex, as depicted in the following diagram of ATP synthase subunit interactions as suggested by DMS crosslinking studies.
Conclusion
From their initial use as protein modifying agents to their pivotal role in mapping the architecture of molecular machines, imidoester crosslinkers have left an indelible mark on the fields of biochemistry and molecular biology. While newer generations of crosslinkers with different reactive groups and cleavable spacers have since been developed, the foundational principles established by the early work on imidoesters remain central to the field of chemical crosslinking. Their charge-preserving nature and well-characterized reactivity ensure that they continue to be a valuable tool in the arsenal of researchers dedicated to understanding the intricate world of protein structure and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Open Access) Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins (1970) | Gregg E. Davies | 825 Citations [scispace.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to the Reactivity and Stability of Methyl Acetimidate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetimidate, a reactive imidoester, is a valuable tool in bioconjugation chemistry and drug development. Its utility stems from its ability to selectively modify primary amine groups on proteins and other biomolecules under mild aqueous conditions. Understanding the reactivity and stability of this compound in aqueous solutions is paramount for its effective application, ensuring predictable reaction kinetics and minimizing unwanted side reactions. This technical guide provides a comprehensive overview of the core principles governing the behavior of this compound in aqueous environments, with a focus on its hydrolysis, the influence of pH and temperature, and the underlying reaction mechanisms.
Core Concepts: Reactivity and Stability
The primary reaction of this compound in aqueous solution is hydrolysis, which competes with its intended reaction with amine-containing molecules. The stability of this compound is therefore intrinsically linked to its rate of hydrolysis. This process is significantly influenced by the pH and temperature of the solution.
The Hydrolysis of this compound: A Mechanistic Overview
The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate. The reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the imino nitrogen of this compound is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently breaks down to yield methyl acetate and ammonia (or an ammonium ion).
-
Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, typically leading to the formation of acetamide and methanol.
-
Neutral Hydrolysis: At neutral pH, the uncatalyzed attack of water on the protonated or neutral imidate is the dominant pathway, although this reaction is generally slower than the acid- or base-catalyzed pathways.
The pH of the solution dictates the predominant reaction products. Under acidic conditions, the primary products are the corresponding ester (methyl acetate) and an amine. As the pH increases towards alkaline conditions, the formation of the amide (acetamide) becomes more favorable.
Quantitative Analysis of this compound Stability
The stability of this compound is quantified by its rate of hydrolysis. Due to the limited availability of specific kinetic data for this compound in the literature, data for the structurally similar and well-studied compound, methyl acetate, is often used as a proxy to illustrate the general principles of ester and imidoester hydrolysis. The following tables summarize the expected trends in hydrolysis rates under various conditions.
Table 1: Effect of pH on the Hydrolysis Rate of Methyl Acetate at 25°C
| pH | Relative Rate of Hydrolysis | Predominant Mechanism |
| < 3 | High | Acid-Catalyzed |
| 3 - 6 | Low | Neutral Hydrolysis |
| > 7 | Increasing with pH | Base-Catalyzed |
Note: This table illustrates the general pH-rate profile for ester hydrolysis. The exact rates for this compound may vary.
Table 2: Effect of Temperature on the Hydrolysis Rate of Methyl Acetate
| Temperature (°C) | Relative Rate Constant (k) |
| 25 | 1.0 |
| 35 | ~2.5 |
| 45 | ~6.0 |
Note: The rate of hydrolysis typically doubles or triples for every 10°C increase in temperature, following the Arrhenius equation. This data is illustrative for methyl acetate hydrolysis.
Experimental Protocols for Studying this compound Stability
The kinetic analysis of this compound hydrolysis can be performed using various analytical techniques. Below are detailed methodologies for key experiments.
Protocol 1: UV-Vis Spectrophotometric Assay for Monitoring Hydrolysis
Objective: To determine the rate of hydrolysis of this compound by monitoring the change in absorbance over time.
Materials:
-
This compound hydrochloride
-
Buffer solutions of various pH values (e.g., citrate, phosphate, borate)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a non-aqueous solvent (e.g., acetonitrile) to prevent premature hydrolysis.
-
Prepare a series of buffer solutions with known pH values.
-
-
Kinetic Measurement:
-
Equilibrate the buffer solution to the desired temperature in the thermostatted cuvette holder of the spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette containing the buffer.
-
Immediately begin recording the absorbance at a wavelength where a significant change is observed upon hydrolysis (e.g., monitoring the disappearance of the imidoester or the appearance of a product). The specific wavelength should be determined by preliminary spectral scans of the reactant and products.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be equal to -k_obs.
-
Protocol 2: NMR Spectroscopic Analysis of Hydrolysis
Objective: To identify the products of this compound hydrolysis and monitor the reaction progress over time using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound hydrochloride
-
Deuterated buffer solutions (e.g., D₂O with phosphate buffer)
-
NMR spectrometer
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in the deuterated buffer solution directly within an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at different time points.
-
The progress of the reaction can be followed by observing the decrease in the intensity of the signals corresponding to this compound and the concomitant increase in the signals of the hydrolysis products (methyl acetate, methanol, acetamide, and ammonia/ammonium).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the reactant and products at each time point to determine their relative concentrations.
-
Plot the concentration of this compound as a function of time to determine the reaction rate.
-
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex mechanisms and experimental procedures involved in studying this compound reactivity.
Application in Drug Development and Research
The controlled reactivity of this compound makes it a valuable reagent in various research and drug development applications.
-
Protein Modification: this compound is frequently used to amidinate lysine residues on proteins. This modification can be used to probe protein structure, study enzyme mechanisms, and alter the biophysical properties of proteins.
-
Cross-linking: Bifunctional imidoesters, which contain two this compound groups, can be used to cross-link proteins, providing information about protein-protein interactions and quaternary structure.
-
Drug Delivery: The modification of drug carriers, such as liposomes or nanoparticles, with this compound can be used to attach targeting ligands or improve their stability.
The "magic methyl" effect, where the addition of a methyl group can significantly alter the biological activity of a molecule, is a well-known concept in drug discovery.[1][2] While not directly about this compound, this highlights the importance of understanding how small chemical modifications can impact molecular function. The reactivity of this compound allows for the precise introduction of such modifications.
While no specific signaling pathways directly involving this compound as a signaling molecule have been extensively documented, its ability to modify proteins suggests a potential role in modulating cellular signaling. For instance, by altering the charge or conformation of a key signaling protein through lysine modification, this compound could theoretically influence downstream signaling events.
Conclusion
This technical guide has provided a detailed overview of the reactivity and stability of this compound in aqueous solutions. The hydrolysis of this compound is a key factor influencing its utility, and this process is highly dependent on both pH and temperature. A thorough understanding of the underlying reaction mechanisms and the availability of robust experimental protocols are essential for researchers and drug development professionals seeking to effectively utilize this versatile chemical tool. By carefully controlling reaction conditions, the desired modification of target molecules can be achieved while minimizing undesired hydrolysis, thereby harnessing the full potential of this compound in a wide range of scientific applications.
References
theoretical basis for methyl acetimidate in protein chemistry
An In-depth Technical Guide to Methyl Acetimidate in Protein Chemistry
This compound (MA) is a valuable reagent in protein chemistry, primarily utilized for the chemical modification of primary amino groups. As an imidoester, its reactivity is centered on the electrophilic carbon of the imidate group. This section delineates the chemical properties, reaction mechanism, and factors governing its use in modifying proteins.
Chemical Properties and Reactivity
This compound hydrochloride is the stable, commercially available form of the reagent. In solution, it exists in equilibrium with its reactive free base form. The core of its utility lies in the reaction with nucleophilic primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain.[1][2] This reaction, known as amidination, results in the formation of a stable acetimidoyl group covalently attached to the protein. A key feature of this modification is the retention of the positive charge at physiological pH, as the resulting amidine bond is protonated.[1][3] This charge preservation is often critical for maintaining the native conformation and function of the protein under study.
Reaction Mechanism: Amidination
The amidination reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the electrophilic carbon atom of the this compound molecule. The reaction is highly dependent on the pH of the solution, as the amine group must be in its nucleophilic, unprotonated state to react.
Specificity and Competing Reactions
This compound is highly specific for primary amines.[1] However, the reaction environment must be carefully controlled to manage a significant competing reaction: the hydrolysis of the imidoester itself. The rate of hydrolysis competes with the rate of amidination, and both are influenced by pH and temperature.
Quantitative Data Summary
The efficiency of the amidination reaction is critically dependent on experimental conditions. The following tables summarize the key quantitative parameters.
Table 1: Effect of pH and Temperature on Reaction Rates
This table summarizes the relationship between pH, temperature, and the competing rates of amidination and hydrolysis, based on studies with denatured aldolase.
| Parameter | Effect on Amidination Rate | Effect on Hydrolysis Rate | Optimal Range | Citation |
| pH | Increases between pH 6.8 and 8.8 | Decreases between pH 6.8 and 8.8 | 8.0 - 10.0 | |
| Temperature | Increases significantly with temperature | Increases significantly with temperature | Empirically determined | |
| Ionic Strength | No effect | No effect | N/A |
Table 2: Example of Protein Modification Stoichiometry
This table presents data from the modification of a model protein, lysozyme, with this compound, demonstrating the extent of modification.
| Protein | Molar Ratio (MA per Lysine) | Number of Adducts Observed | Target Sites | Citation |
| Hen Egg Lysozyme | 1.5 | Up to 7 | 6 Lysines + N-terminus |
Applications in Protein Chemistry
The specific and charge-preserving nature of this compound modification makes it a versatile tool for various applications in protein science.
-
Probing Protein Structure and Function: By modifying accessible lysine residues, researchers can identify those located on the protein surface. Comparing the modification patterns in the presence and absence of a ligand or binding partner can reveal binding sites or conformational changes.
-
Chemical Cross-linking: While considered a monofunctional reagent, this compound has been shown to induce cross-linking of proteins (e.g., rhodopsin dimers) and membrane phospholipids. This suggests that under certain conditions, a secondary reaction can occur, linking two modified molecules.
-
Reversible Modification for Structural Analysis: The acetimidoyl groups can be quantitatively removed under mild conditions using methylamine buffers (e.g., 3.44 M methylamine, pH 11.5). This reversibility allows for temporary blocking of lysine residues. For example, blocking lysines prevents their cleavage by trypsin; after tryptic digestion of arginine residues, the acetimidoyl groups can be removed to allow for a second digestion at the now-exposed lysine sites, aiding in protein sequencing.
Experimental Protocols
This section provides a generalized protocol for the modification of a protein with this compound.
Protocol 1: Modification of Protein Lysine Residues
Objective: To covalently modify accessible primary amino groups on a target protein with this compound.
Materials:
-
Target Protein (e.g., 1-10 mg/mL)
-
This compound Hydrochloride
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.5 (or similar, pH 8-10)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Buffer Exchange columns (e.g., desalting columns)
Methodology:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to the desired concentration (e.g., 5 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris).
-
Equilibrate the protein solution to the desired reaction temperature (typically room temperature or 4°C).
-
-
Reagent Preparation:
-
Immediately before use, prepare a fresh solution of this compound hydrochloride in the Reaction Buffer. A stock concentration of 1 M is common. The amount needed should be calculated to achieve the desired molar excess over the total number of primary amines (lysines + N-terminus) in the protein.
-
-
Reaction:
-
Add the required volume of the this compound solution to the protein solution while gently stirring or vortexing. A typical molar excess ranges from 20- to 100-fold over protein amines.
-
Incubate the reaction mixture for 1-4 hours. The optimal time and temperature should be determined empirically for each specific protein and desired degree of modification.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of approximately 50 mM. The primary amines in the Tris buffer will react with and consume any excess this compound.
-
Alternatively, the reaction can be stopped by immediate buffer exchange.
-
-
Purification:
-
Remove excess reagents and byproducts by buffer exchange into a suitable storage buffer using a desalting column or dialysis.
-
-
Analysis:
-
Confirm the extent of modification using techniques such as whole-molecule mass spectrometry (to observe mass shifts corresponding to the addition of acetimidoyl groups) or LC-MS/MS of a proteolytic digest to identify specific modified lysine residues.
-
Conclusion
This compound is a powerful and well-characterized reagent for the modification of primary amines in proteins. Its principal advantages are the high specificity for lysine and N-terminal amines and the preservation of positive charge at the modification site. By carefully controlling reaction conditions, particularly pH and temperature, researchers can effectively utilize this compound to probe protein structure, map interaction interfaces, and facilitate advanced structural analysis workflows. The quantitative data and protocols provided herein serve as a guide for the rational application of this versatile tool in protein chemistry and drug development.
References
Methyl Acetimidate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methyl acetimidate, a versatile reagent in organic synthesis and various research applications. This document outlines its chemical properties, synthesis, and key applications, with a focus on its relevance to drug development and biochemical studies.
Core Chemical Identifiers and Properties
This compound is an organic compound that serves as a valuable intermediate in chemical synthesis.[1] It is characterized by the presence of an acetimidate functional group.[1] The compound is also available as a hydrochloride salt, which exhibits different solubility and stability properties.
| Identifier | This compound | This compound Hydrochloride |
| CAS Number | 14777-29-8[1][2][3] | 14777-27-6 |
| Molecular Formula | C₃H₇NO | C₃H₈ClNO (or C₃H₇NO·HCl) |
| Molecular Weight | 73.09 g/mol | 109.55 g/mol |
| Appearance | Colorless to pale yellow liquid | White to yellow powder |
| Synonyms | Methyl ethanimidate, Acetimidic acid, methyl ester | Acetimidic acid methyl ester hydrochloride |
Applications in Research and Development
This compound and its hydrochloride salt are utilized in a variety of synthetic and research applications:
-
Organic Synthesis: It is a key reagent in the formation of imines and amidines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
-
Peptide Synthesis: The hydrochloride salt is used in peptide synthesis to facilitate the formation of amide bonds.
-
Protein Modification: It has been employed in protein crystallography to modify lysine residues, which can improve protein solubility and stability, aiding in crystallization for structural analysis.
-
Biochemical Research: this compound hydrochloride acts as an inhibitor of the N-methylation of phosphatidylethanolamine, allowing researchers to study the roles of phospholipid methylation in biological processes.
Experimental Workflow: Protein Modification for Crystallography
The following diagram illustrates a generalized workflow for the chemical modification of protein lysine residues using this compound hydrochloride prior to crystallization trials. This process, known as amidination, alters the charge of the lysine side chains and can promote the formation of crystal contacts.
Caption: Workflow for protein lysine modification using this compound HCl.
Key Chemical Reactions
This compound is known for its reactivity, particularly in hydrolysis and in the formation of other functional groups.
Hydrolysis
In the presence of water, this compound can undergo hydrolysis to yield methyl acetate and ammonia. Its hydrochloride salt can similarly hydrolyze to form methylamine and acetic acid.
Imine Formation
A significant application of this compound hydrochloride is its reaction with aldehydes and ketones to form imines. This reaction is a cornerstone of its utility in the synthesis of nitrogen-containing compounds. The general logical relationship for this reaction is outlined below.
References
Methyl Acetimidate: A Versatile Tool in Chemical Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl acetimidate, a reactive imidoester, has carved a significant niche in the toolkit of chemical biologists and drug discovery scientists. Its ability to selectively modify primary amines under mild conditions has made it an invaluable reagent for a wide range of applications, from probing protein structure and function to the synthesis of complex organic molecules. This technical guide provides a comprehensive literature review of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.
Core Applications of this compound
This compound hydrochloride is a versatile chemical compound primarily utilized in organic synthesis and pharmaceutical research. It serves as an effective reagent for preparing various derivatives, particularly in the synthesis of amides and other nitrogen-containing compounds. Its utility extends to the study of enzyme mechanisms and protein interactions, making it a key player in biochemistry and molecular biology[1].
Protein Chemistry and Chemical Biology
In the realm of protein chemistry, this compound is most recognized for its reaction with the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides. This reaction, known as amidination, converts the primary amine into a positively charged N-substituted acetamidine derivative. A key advantage of this modification is the preservation of the positive charge at physiological pH, which often minimizes significant perturbations to the protein's native conformation[2].
This property has been exploited in several areas:
-
Protein Structure and Function Studies: By modifying accessible lysine residues, researchers can gain insights into their role in protein stability, enzyme activity, and protein-protein interactions. Studies have shown that the extent of lysine modification can be influenced by the protein's conformation, making this compound a useful probe for studying conformational changes[3]. For instance, the modification of all 14 epsilon-amino groups of lysyl residues in trypsin was achieved without loss of enzyme activity in the presence of competitive inhibitors, indicating that lysine residues distant from the active site do not play a significant role in catalysis[4].
-
Protein Cross-Linking: Although this compound itself is a monofunctional reagent, its chemistry is foundational to the use of bifunctional imidates for cross-linking proteins. These cross-linkers, containing two imidoester groups, can covalently link interacting proteins, thereby "capturing" transient interactions for subsequent analysis by techniques like mass spectrometry[5]. This allows for the mapping of protein-protein interaction networks and the elucidation of the architecture of protein complexes.
-
Pre-crystallization Modification: The modification of lysine residues with this compound has been employed to improve the solubility and stability of proteins, facilitating their crystallization for structural determination by X-ray diffraction.
Organic Synthesis and Drug Development
Beyond its applications in protein chemistry, this compound is a valuable building block in organic synthesis. The unique electronic reactivity of imidates allows them to serve as precursors for a diverse range of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals.
One of the most significant industrial applications of this compound hydrochloride is as an intermediate in the synthesis of the neonicotinoid insecticide, Acetaniprid. It is also used in peptide synthesis, facilitating the formation of amide bonds.
Quantitative Data on this compound Applications
The following tables summarize the available quantitative data from the literature regarding the properties and reactions of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₈ClNO | |
| Molecular Weight | 109.55 g/mol | |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 105 °C (decomposes) | |
| Purity | ≥ 98.0% to ≥ 99% | |
| Solubility | Soluble in water |
Table 1: Physicochemical Properties of this compound Hydrochloride. This table provides a summary of the key physical and chemical properties of this compound hydrochloride.
| Parameter | Condition | Value/Observation | Reference(s) |
| Rate of Hydrolysis vs. Amidination | pH 6.8 to 8.8 | Rate of hydrolysis decreases, while the rate of amidination increases as pH increases. | |
| Effect of Temperature | Increasing temperature | Both the rate of hydrolysis and the rate of amidination increase significantly. | |
| Effect of Ionic Strength | Varied ionic strength | No effect on the rate of hydrolysis or amidination. | |
| Removal of Acetimidoyl Groups (Half-life) | 3.44 M methylamine/HCl buffer, pH 11.5, 25 °C | ~26 minutes (29 times faster than with ammonia/HCl buffer under the same conditions). | |
| Removal of Acetimidoyl Groups (Efficiency) | Incubation with methylamine for 4 hours | >95% removal of acetimidoyl groups. | |
| Cross-linking of Rhodopsin | Reaction with bovine rod outer segment discs | 30% of the membrane rhodopsin is cross-linked into dimers. |
Table 2: Reaction Kinetics and Efficiency. This table summarizes key kinetic parameters and reaction efficiencies for the hydrolysis, amidination, and removal of modifications involving this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: General Protein Amidination
This protocol describes the general procedure for modifying primary amines in a protein with this compound.
Materials:
-
Protein of interest
-
This compound hydrochloride
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Dialysis tubing or centrifugal filtration units for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein stock is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound hydrochloride in the reaction buffer. The final concentration of this compound in the reaction will typically range from 10 to 100 mM, depending on the desired extent of modification and the reactivity of the target protein.
-
Amidination Reaction: Add the freshly prepared this compound solution to the protein solution. Incubate the reaction mixture at room temperature (20-25 °C) for 1-2 hours with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Tris contains a primary amine that will react with and consume any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagents: Remove unreacted reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filtration units.
-
Analysis: The extent of modification can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the molecular weight of the modified protein to the unmodified protein. Each successful amidination results in a mass increase of 41.07 Da.
Protocol 2: Protein Cross-Linking using a Homobifunctional Imidoester (e.g., Dimethyl Suberimidate - DMS)
While this compound is monofunctional, this protocol for a related bifunctional reagent illustrates the general workflow for cross-linking studies.
Materials:
-
Protein complex of interest
-
Dimethyl suberimidate (DMS)
-
Cross-linking Buffer: 0.1 M HEPES or sodium phosphate buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE reagents and equipment
-
Mass spectrometer for analysis
Procedure:
-
Protein Preparation: Prepare the purified protein complex in the cross-linking buffer at a concentration of 1-5 mg/mL.
-
Cross-linker Preparation: Prepare a fresh stock solution of DMS in the cross-linking buffer.
-
Cross-linking Reaction: Add the DMS stock solution to the protein complex to a final concentration typically ranging from 0.1 to 2 mM. The optimal concentration should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Analysis by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein species.
-
Identification of Cross-linked Peptides by Mass Spectrometry: a. Excise the cross-linked bands from the SDS-PAGE gel. b. Perform in-gel digestion with a protease (e.g., trypsin). c. Extract the peptides and analyze them by LC-MS/MS. d. Use specialized software to identify the cross-linked peptides and map the interaction sites.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow involving protein modification and analysis.
Caption: The Phosphatidylethanolamine N-Methyltransferase (PEMT) signaling pathway for phosphatidylcholine biosynthesis.
Caption: A typical experimental workflow for identifying protein-protein interactions using chemical cross-linking and mass spectrometry.
Conclusion
This compound and its related compounds are powerful reagents in the arsenal of researchers in chemical biology and drug development. Their ability to selectively modify primary amines provides a versatile platform for a multitude of applications, from fundamental studies of protein structure and function to the synthesis of bioactive molecules. While a wealth of qualitative information exists, a greater emphasis on the systematic reporting of quantitative data, such as reaction kinetics and yields under various conditions, would further enhance the utility of these valuable chemical tools. Future work will likely see the continued development of novel imidate-based reagents with enhanced properties for in-cell applications and the exploration of their use in probing complex cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An integrated workflow for crosslinking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Protein-Protein Interaction Studies Using Methyl Acetimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetimidate is a chemical cross-linking agent used in the study of protein-protein interactions. As a member of the imidoester class of cross-linkers, it reacts primarily with the primary amino groups of lysine residues and the N-terminus of proteins. This reaction forms a stable amidine bond, effectively creating a covalent link between interacting proteins. A key advantage of imidoesters like this compound is that they preserve the positive charge of the modified amino group at physiological pH, which helps to maintain the native conformation and function of the protein complex.[1][2]
These application notes provide a comprehensive overview of the use of this compound for elucidating protein-protein interactions, including detailed experimental protocols and data presentation guidelines.
Chemical Properties and Reaction Mechanism
This compound is a homobifunctional cross-linker, meaning it has two identical reactive groups. The imidoester functional groups react with primary amines in a pH-dependent manner, with optimal reactivity occurring in the alkaline pH range of 8 to 10.[2] The reaction proceeds through a nucleophilic attack of the unprotonated amine on the imidoester, leading to the formation of an amidine bond and the release of methanol.
The rate of the cross-linking reaction is influenced by several factors, including pH, temperature, and concentration of the reactants. The hydrolysis of this compound is a competing reaction that also increases with pH. Therefore, careful optimization of the reaction conditions is crucial for successful cross-linking.[3]
Applications in Protein-Protein Interaction Studies
This compound and other imidoesters are valuable tools for:
-
Identifying interacting partners: By covalently linking proteins that are in close proximity, this compound allows for the capture and subsequent identification of binding partners, including transient or weak interactions.
-
Mapping interaction interfaces: The identification of cross-linked peptides by mass spectrometry can provide information about the specific residues and domains involved in the protein-protein interaction.[4]
-
Determining the stoichiometry of protein complexes: The analysis of cross-linked products by techniques such as SDS-PAGE can reveal the number of subunits in a protein complex.
-
Studying the structure of membrane protein complexes: Due to its ability to penetrate cell membranes, this compound has been used to study the organization of proteins within biological membranes.
Data Presentation
Quantitative Analysis of Cross-linking with this compound
The efficiency of cross-linking can be assessed using various techniques, including SDS-PAGE and mass spectrometry. A notable study on the use of this compound demonstrated the cross-linking of the membrane protein rhodopsin. The key quantitative finding from this study is summarized in the table below.
| Protein Target | Cross-linking Condition | Percentage of Cross-linked Dimers | Analytical Method |
| Rhodopsin (in bovine rod outer segment discs) | Reaction with this compound | 30% | SDS-PAGE |
Experimental Protocols
General Protocol for Protein Cross-linking using this compound
This protocol provides a general guideline for cross-linking proteins in solution. The optimal conditions may vary depending on the specific proteins and should be determined empirically.
Materials:
-
This compound hydrochloride
-
Cross-linking Buffer: 0.2 M triethanolamine, pH 8.5 (or other amine-free buffers like borate or HEPES)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Protein sample in a compatible buffer
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. The recommended protein concentration is typically > 1 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound hydrochloride in the Cross-linking Buffer to the desired concentration (e.g., 10-20 mM). Imidoesters are susceptible to hydrolysis, so fresh solutions are critical.
-
Cross-linking Reaction:
-
Add the freshly prepared this compound solution to the protein sample. The final concentration of the cross-linker will need to be optimized. A starting point is a 10- to 50-fold molar excess of the cross-linker over the protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quench the Reaction: Stop the cross-linking reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess this compound.
-
Analysis: The cross-linked products can be analyzed by various methods, including:
-
SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to cross-linked complexes.
-
Mass Spectrometry: To identify the cross-linked proteins and map the sites of interaction.
-
In-Cell Cross-linking Protocol using a related Imidoester (Dimethyl Adipimidate)
This protocol is adapted from a procedure for a related imidoester, Dimethyl adipimidate (DMA), and can serve as a starting point for in-cell cross-linking experiments.
Materials:
-
Dimethyl adipimidate (DMA)
-
Ice-cold 1X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Formaldehyde (for two-step cross-linking, optional)
-
Quenching solution (e.g., 0.2 M Glycine)
Procedure:
-
Cell Preparation: Wash cultured cells once with cold 1X PBS.
-
Cross-linking:
-
Resuspend the cells in a fresh solution of 10 mM DMA in ice-cold 1X PBS containing 0.25% DMSO. The DMSO helps to permeabilize the cells.
-
Incubate on a rotator at room temperature for 45 minutes.
-
-
Optional Second Cross-linking Step: For certain applications, a second cross-linker like formaldehyde can be used. After the DMA incubation, wash the cells again with 1X PBS and resuspend in medium containing 1% formaldehyde. The incubation time for the second cross-linking step will vary depending on the target proteins.
-
Quench the Reaction: Terminate the reaction by adding a quenching solution, such as 0.2 M glycine.
-
Analysis: The cross-linked protein complexes can then be isolated and analyzed by SDS-PAGE and immunoblotting or by mass spectrometry.
Visualizations
Experimental Workflow for Protein Cross-linking
Caption: A general experimental workflow for protein-protein interaction studies using this compound.
Hypothetical Signaling Pathway Elucidation
Caption: Hypothetical signaling pathway where this compound could identify the interaction between Kinase A and an Adaptor Protein.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Properties of this compound and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Acetimidate in Structural Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetimidate is a valuable reagent in structural mass spectrometry for the analysis of protein structures, conformations, and interactions. As a monofunctional imidoester, it reacts specifically with primary amines, primarily the ε-amino group of lysine residues and the N-terminus of proteins. This process, known as amidination, converts the primary amine into a positively charged N-substituted acetamidine. A key advantage of this modification is the retention of a positive charge at physiological pH, which minimizes perturbations to the protein's native conformation by preserving the local electrostatic environment.
In structural mass spectrometry, this compound can be used for:
-
Surface Mapping: Identifying solvent-accessible lysine residues to probe protein topography.
-
Differential Labeling: In combination with other reagents or isotopes, to study conformational changes and binding interfaces.
-
Protein-Protein Interaction Studies: While monofunctional, it can be used to modify accessible lysines before or after complex formation to identify interaction interfaces through protection or altered reactivity. For direct cross-linking of interacting proteins, bifunctional imidoesters are typically employed.
These application notes provide an overview of the utility of this compound and detailed protocols for its application in structural mass spectrometry workflows.
Data Presentation: Quantitative Analysis of Protein Modification
The extent of protein modification with this compound can be quantified using mass spectrometry. By analyzing the mass shift of the modified protein or its digested peptides, the degree of labeling can be determined. The following table provides a template for presenting quantitative data from a typical protein modification experiment.
| Parameter | Value | Expected Outcome | Analytical Method |
| Protein Concentration | 1 - 5 mg/mL | >80% modification of accessible lysine residues | Mass Spectrometry |
| This compound HCl Concentration | 10 - 50 mM | High degree of labeling | MALDI-TOF MS |
| Reaction Buffer | 0.1 M Sodium Borate, pH 8.5–9.0 | Optimal for primary amine reactivity | Peptide Mapping by LC-MS/MS |
| Reaction Temperature | 25°C (Room Temperature) | Controlled reaction rate | Mass Spectrometry |
| Reaction Time | 2 - 4 hours | Sufficient time for modification | Mass Spectrometry |
| Quenching Reagent | 100 mM Tris-HCl, pH 7.5 | Termination of the reaction | SDS-PAGE |
Table 1: Typical reaction parameters and expected outcomes for protein modification with this compound hydrochloride.
Quantitative Cross-Linking Data for a Model Protein Complex
While this compound is monofunctional, bifunctional imidoesters are used for cross-linking studies. The following table illustrates how quantitative data from a cross-linking experiment on a model protein complex, Calmodulin (CaM) and Melittin, could be presented. This data is based on studies using amine-reactive cross-linkers and demonstrates the type of information that can be obtained.[1]
| Cross-Linked Peptide Pair | m/z (Observed) | Mass Error (ppm) | Cross-Link Site (Protein 1) | Cross-Link Site (Protein 2) | Relative Abundance (%) |
| CaM(73-87)-Melittin(1-12) | 1234.5678 | 1.2 | Lys75 | N-terminus | 65 |
| CaM(73-87)-Melittin(13-26) | 1345.6789 | 0.9 | Lys77 | Lys21 | 15 |
| CaM(107-124)-Melittin(1-12) | 1456.7890 | 1.5 | Lys115 | N-terminus | 10 |
| CaM(107-124)-Melittin(13-26) | 1567.8901 | 1.1 | Lys115 | Lys21 | 5 |
| CaM(140-148)-Melittin(13-26) | 1678.9012 | 1.3 | Lys148 | Lys23 | 5 |
Table 2: Identification and relative quantification of inter-peptide cross-links between Calmodulin (CaM) and Melittin. The relative abundance can be used to infer preferred binding orientations and interaction interfaces.[1]
Experimental Protocols
Protocol 1: Modification of a Purified Protein with this compound
This protocol describes the general procedure for modifying a purified protein with this compound to map solvent-accessible lysine residues.
Materials:
-
Purified protein of interest
-
This compound Hydrochloride (freshly prepared)
-
Reaction Buffer: 0.1 M Sodium Borate, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dialysis tubing or centrifugal filtration units
-
Mass spectrometer (MALDI-TOF or ESI-MS)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein stock is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer using dialysis or centrifugal filtration.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 1 M stock solution of this compound hydrochloride in deionized water.
-
-
Amidination Reaction:
-
To the protein solution, add the freshly prepared this compound hydrochloride stock solution to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at room temperature (25°C) for 2-4 hours with gentle stirring.
-
-
Reaction Quenching:
-
Terminate the reaction by adding the Quenching Buffer to a final concentration of 100 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted this compound is quenched.
-
-
Removal of Excess Reagents:
-
Remove unreacted reagent and byproducts by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C or by using centrifugal filtration units.
-
-
Analysis of Modification:
-
Determine the extent of modification by analyzing the mass of the intact protein using MALDI-TOF or ESI-MS. A mass increase of 41.026 Da corresponds to the addition of one acetimidyl group.
-
For site-specific analysis, perform peptide mapping by digesting the modified protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis to identify the modified lysine residues.
-
Protocol 2: Differential Labeling for Structural Analysis
This protocol is adapted from a procedure for the differential labeling of lysine residues to identify those involved in a protein's active site or interaction interface.[2]
Materials:
-
Purified protein of interest
-
Protecting reagents (e.g., co-factors, binding partners)
-
This compound Hydrochloride (and/or isotopically labeled versions)
-
Reaction Buffer: 0.1 M Sodium Borate, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Denaturing buffer (e.g., 8 M urea)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Protection of Specific Lysine Residues:
-
Incubate the protein with protecting reagents (e.g., a ligand to protect the active site) in a suitable buffer to form a stable complex.
-
-
Modification of Exposed Lysine Residues:
-
Add this compound to the protected protein complex to modify the solvent-accessible lysine residues that are not involved in the protected site.
-
-
Removal of Protecting Reagents:
-
Remove the protecting reagents by dialysis or size-exclusion chromatography to expose the previously protected lysine residues.
-
-
Labeling of Newly Exposed Lysine Residues:
-
Modify the now-exposed lysine residues with an isotopically labeled version of this compound (e.g., ¹³C or ¹⁵N labeled).
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the dually labeled protein.
-
Digest the protein with a suitable protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptides containing the isotopically labeled modification. The location of this label indicates the lysine residues that were protected by the initial binding event.
-
Visualizations
Reaction Scheme of this compound with Lysine
Experimental Workflow for Structural Mass Spectrometry
Protein-Protein Interaction Network Example
References
Application Notes and Protocols for Optimal Cross-Linking Efficiency with Methyl Acetimidate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methyl acetimidate for optimal cross-linking efficiency in the study of protein-protein interactions and protein complex analysis. Detailed protocols, data interpretation guidelines, and visualizations are included to assist researchers in designing and executing successful cross-linking experiments.
Introduction to this compound Cross-Linking
This compound is a homobifunctional imidoester cross-linking agent that reacts primarily with the primary amino groups (ε-amino group of lysine residues and the N-terminus) of proteins. This reaction forms a stable amidine bond. A key advantage of imidoester cross-linkers like this compound is the preservation of the positive charge at the site of modification, which helps to maintain the native conformation of the protein.
Key Experimental Parameters for Optimal Cross-Linking
The efficiency of cross-linking with this compound is influenced by several critical parameters that must be optimized for each specific application. These include the concentration of the cross-linker, the protein concentration, pH, temperature, and reaction time.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is crucial for achieving a balance between efficient cross-linking and the formation of non-specific aggregates. The following table summarizes recommended starting concentrations for various applications based on empirical data and literature on related imidoester cross-linkers. It is highly recommended to perform a concentration titration for each new experimental system.
| Application | Protein Concentration | This compound Concentration | Molar Excess (Cross-linker:Protein) | Expected Outcome |
| Initial Screening for Protein-Protein Interactions | 1-5 µM | 1-5 mM | 200-1000 fold | Identification of potential interaction partners. |
| Confirmation of Dimerization/Oligomerization | > 5 mg/mL (> 100 µM for a 50 kDa protein) | 5-10 mM | 10-50 fold | Visualization of dimer/oligomer bands on SDS-PAGE. |
| Cross-linking for Immunoprecipitation (IP) | Variable (cell lysate) | 1-5 mM | N/A | Stabilization of protein complexes prior to IP. |
| Cross-linking of Membrane Proteins | 1-2 mg/mL | 10-20 mM | 50-100 fold | Analysis of membrane protein complexes. |
Experimental Protocols
Protocol 1: General Protein-Protein Cross-Linking in Solution
This protocol provides a general procedure for cross-linking purified proteins in solution to identify or confirm interactions.
Materials:
-
Purified protein sample in a suitable buffer (e.g., PBS, HEPES)
-
This compound Hydrochloride
-
Cross-linking Buffer: 20 mM HEPES, 150 mM NaCl, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0
-
2x Laemmli sample buffer
Procedure:
-
Sample Preparation: Prepare the purified protein sample at the desired concentration in the Cross-linking Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in the Cross-linking Buffer. For example, prepare a 100 mM stock solution.
-
Cross-linking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration (refer to the table above).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Add an equal volume of 2x Laemmli sample buffer to the quenched reaction. Analyze the results by SDS-PAGE and Western blotting or mass spectrometry.
Protocol 2: In Vivo Cross-Linking of a Signaling Pathway
This protocol is designed to stabilize protein-protein interactions within a cellular signaling pathway, using the Raf/Mek/Erk (MAPK) pathway as an example, prior to cell lysis and analysis.
Materials:
-
Cultured cells expressing the proteins of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound Hydrochloride
-
Lysis Buffer (RIPA or a non-denaturing lysis buffer) with protease and phosphatase inhibitors
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
Procedure:
-
Cell Culture and Stimulation: Grow cells to the desired confluency. If studying a specific signaling event, stimulate the cells as required to activate the pathway.
-
Cell Washing: Wash the cells twice with ice-cold PBS to remove media components.
-
Cross-linking: Prepare a fresh solution of 10 mM this compound in ice-cold PBS. Add this solution to the cells and incubate for 30-45 minutes at room temperature with gentle agitation.[1]
-
Quenching: Aspirate the cross-linking solution and wash the cells twice with ice-cold PBS containing 20-50 mM Tris-HCl to quench any unreacted this compound.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Clarify the lysate by centrifugation. The supernatant can then be used for downstream applications such as immunoprecipitation followed by Western blotting or mass spectrometry to identify interacting proteins within the Raf/Mek/Erk pathway.
Visualizations
Experimental Workflow for Protein Cross-Linking
Caption: General workflow for in vitro protein cross-linking.
Raf/Mek/Erk (MAPK) Signaling Pathway
Caption: Simplified Raf/Mek/Erk (MAPK) signaling cascade.
Important Considerations and Optimization
-
pH: The reaction of imidoesters with primary amines is pH-dependent. Optimal cross-linking is generally achieved at a pH between 8.0 and 9.0. A study using this compound on membrane proteins showed cross-linking at pH 8.5, with minimization of cross-linking at pH 9.0.[2][3]
-
Buffer Choice: Always use buffers that do not contain primary amines, such as PBS, HEPES, or borate buffers. Buffers like Tris or glycine will compete with the target proteins for reaction with this compound and should only be used for quenching.
-
Hydrolysis: this compound is susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare the cross-linker solution immediately before use.
-
Quenching: Efficiently stopping the cross-linking reaction is essential to prevent the formation of unwanted artifacts. Use a final concentration of 20-50 mM of a primary amine-containing buffer like Tris-HCl or glycine.[4]
-
Troubleshooting: If cross-linking efficiency is low, consider increasing the concentration of this compound, the reaction time, or the pH (up to 9.0). If excessive aggregation or precipitation occurs, reduce the cross-linker concentration or the reaction time.
By carefully optimizing these parameters and following the detailed protocols, researchers can effectively utilize this compound to gain valuable insights into protein-protein interactions and the architecture of protein complexes.
References
- 1. Properties of this compound and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Methyl Acetimidate Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetimidate hydrochloride is a valuable reagent for the chemical modification of proteins. It specifically reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain. This reaction, known as amidination, converts a primary amine into a positively charged amidine group. A key advantage of this modification is the preservation of the positive charge at physiological pH, which often helps to maintain the native conformation and function of the protein. This application note provides detailed protocols and reaction buffer conditions for the effective use of this compound in protein modification studies. Applications for this chemistry include studying protein structure, mapping protein-protein interactions, and preparing proteins for further conjugation.
Reaction Buffer Conditions
The efficiency of protein modification with this compound is highly dependent on the reaction buffer conditions. The key parameters to optimize are pH, temperature, buffer composition, and reaction time. The reaction involves a competition between the aminolysis of the imidate by the protein's amino groups and the hydrolysis of the imidate by water.
pH
The pH of the reaction buffer is a critical factor. The rate of the desired amidination reaction increases in the pH range of 6.8 to 8.8, while the competing hydrolysis reaction rate decreases within this same range[1][2]. For optimal specificity towards primary amines, slightly alkaline conditions are generally favored. To ensure specificity for primary amines, imidoester reactions are often performed in amine-free, alkaline conditions (e.g., pH 10) using buffers like sodium borate[3].
Temperature
Both the rate of amidination and the rate of hydrolysis increase with temperature[1][2]. Therefore, the reaction temperature should be carefully controlled to achieve a balance between efficient modification and minimizing protein degradation or instability. Reactions are typically performed at room temperature (20-25°C) or at 4°C for longer incubation times to minimize protein denaturation.
Buffer Composition
It is crucial to use a buffer that does not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the protein's amino groups for reaction with the this compound. Suitable buffers include sodium phosphate, sodium borate, or HEPES.
Reaction Time
The optimal reaction time depends on the specific protein, the concentration of reactants, and the temperature. Typical reaction times range from 30 minutes to several hours. It is recommended to perform a time-course experiment to determine the optimal reaction time for a specific application.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the recommended reaction buffer conditions for this compound modifications and their expected outcomes.
| Parameter | Recommended Range | Expected Outcome | Rationale |
| pH | 8.0 - 9.0 | High degree of specific amine modification. | Balances high amidination rate with low hydrolysis rate. |
| Temperature | 4°C - 25°C | Controlled reaction kinetics, minimized protein degradation. | Both amidination and hydrolysis rates increase with temperature. |
| Buffer Type | Sodium Borate, Sodium Phosphate, HEPES | Avoids competing reactions with buffer components. | Amine-free buffers are essential for efficient modification. |
| Buffer Concentration | 50 - 150 mM | Maintains stable pH throughout the reaction. | Standard buffering capacity for biochemical reactions. |
| This compound Concentration | 10 - 100 molar excess over protein | High modification efficiency. | Drives the reaction towards product formation. |
| Protein Concentration | 1 - 10 mg/mL | Sufficient yield of modified protein for downstream analysis. | Dependent on the specific experimental requirements. |
| Reaction Time | 1 - 4 hours | Near-complete modification of accessible amines. | Time-dependent reaction; requires optimization. |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol provides a general method for the modification of primary amines in a purified protein sample.
Materials:
-
Purified protein of interest
-
This compound hydrochloride
-
Reaction Buffer (e.g., 100 mM Sodium Borate, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis tubing or centrifugal desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the purified protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any primary amines. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound hydrochloride in the Reaction Buffer. A typical stock concentration is 100-200 mM.
-
-
Modification Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess (typically 20-50 fold molar excess over the concentration of accessible primary amines).
-
Incubate the reaction mixture at room temperature (20-25°C) for 2 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.
-
-
Reaction Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and quenching reagent by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C or by using a desalting column.
-
-
Analysis of Modification:
-
Determine the extent of modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to detect the mass shift corresponding to the addition of acetimidyl groups (+41 Da per modification).
-
To identify the specific sites of modification, perform peptide mapping analysis using LC-MS/MS after proteolytic digestion of the modified protein.
-
Protocol 2: Quantification of Amine Modification using a Colorimetric Assay
This protocol describes the use of a colorimetric assay, such as the trinitrobenzenesulfonic acid (TNBS) assay, to quantify the extent of primary amine modification.
Materials:
-
Modified and unmodified protein samples from Protocol 1
-
TNBS reagent
-
Reaction Buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.5)
-
SDS solution (10%)
-
HCl (1 M)
-
96-well microplate
-
Plate reader
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of both the modified and unmodified protein samples in the Reaction Buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of the protein sample or standard.
-
Add 25 µL of the TNBS reagent to each well.
-
Incubate the plate at 37°C for 2 hours in the dark.
-
-
Stopping the Reaction:
-
Add 12.5 µL of 10% SDS to each well to stop the reaction.
-
Add 12.5 µL of 1 M HCl to each well to acidify the samples.
-
-
Measurement:
-
Read the absorbance of each well at 335 nm using a microplate reader.
-
-
Calculation:
-
The percentage of modified amines can be calculated using the following formula: % Modification = (1 - (Absorbance of modified protein / Absorbance of unmodified protein)) * 100
-
Mandatory Visualizations
Caption: Workflow for protein modification with this compound.
Caption: Probing EGFR dimerization using amine-reactive crosslinkers.
References
Mapping Protein Complexes with Methyl Acetimidate: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions is paramount for elucidating biological pathways and identifying potential therapeutic targets. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify these interactions within their native cellular context. Methyl acetimidate, a homobifunctional imidoester cross-linker, offers a valuable tool for covalently stabilizing protein complexes for subsequent analysis. This application note provides detailed protocols and data presentation guidelines for utilizing this compound in protein complex mapping.
This compound reacts primarily with the ε-amino groups of lysine residues and the N-termini of proteins, forming a stable amidine bond. This reaction is highly dependent on pH, with optimal conditions typically falling between pH 8.0 and 9.0.[1][2] The relatively short spacer arm of the amidine linkage provides distance constraints that are valuable for structural modeling of protein complexes.
Key Considerations for Experimental Design
Successful protein complex mapping using this compound requires careful optimization of several experimental parameters. The concentration of the cross-linker, the protein concentration, incubation time, and temperature all play critical roles in the efficiency and specificity of the cross-linking reaction. It is crucial to perform optimization experiments to determine the ideal conditions for the specific protein complex under investigation.
A general principle is to use the lowest effective cross-linker concentration to minimize random, non-specific cross-links and the formation of large, insoluble aggregates. The reaction should be quenched to terminate the cross-linking process before proceeding with sample preparation for analysis.
Data Presentation: Quantitative Analysis of Cross-Linked Products
A key aspect of any cross-linking study is the clear and concise presentation of quantitative data. This allows for robust comparison between different experimental conditions and facilitates the interpretation of results. Data from mass spectrometry analysis, including the number of identified cross-linked peptides, unique cross-linked residue pairs, and the relative abundance of cross-linked species, should be summarized in structured tables.
Table 1: Example of Quantitative Data Summary from a this compound Cross-Linking Experiment
| Parameter | Control (No Cross-linker) | This compound Treated |
| Total Identified Peptides | 5,234 | 5,198 |
| Total Identified Cross-linked Peptides | 0 | 457 |
| Unique Inter-protein Cross-linked Peptide Pairs | 0 | 112 |
| Unique Intra-protein Cross-linked Peptide Pairs | 0 | 345 |
| Number of Identified Interacting Proteins | 0 | 28 |
Table 2: Identified Inter-Protein Cross-Links and Interacting Partners
| Protein A | Residue A | Protein B | Residue B | Spectral Count |
| Protein X | K123 | Protein Y | K45 | 25 |
| Protein X | K150 | Protein Z | K88 | 18 |
| Protein Y | K78 | Protein Z | K102 | 12 |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in mapping protein complexes using this compound, from the cross-linking reaction to sample preparation for mass spectrometry.
Protocol 1: In Vitro Cross-Linking of a Purified Protein Complex
This protocol describes the cross-linking of a purified protein complex in solution.
Materials:
-
Purified protein complex (e.g., 1-5 mg/mL)
-
This compound Hydrochloride
-
Cross-linking Buffer: 20 mM HEPES, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE reagents and equipment
-
Mass spectrometry grade water, acetonitrile, and formic acid
-
Trypsin (mass spectrometry grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
Procedure:
-
Buffer Exchange: Ensure the purified protein complex is in an amine-free buffer, such as HEPES or phosphate buffer. Dialyze or use a desalting column to exchange the buffer if necessary.
-
Prepare this compound Solution: Immediately before use, dissolve this compound hydrochloride in the Cross-linking Buffer to a final concentration of 20 mM.
-
Cross-Linking Reaction:
-
Add the freshly prepared this compound solution to the protein complex solution to achieve a final concentration range of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Analyze by SDS-PAGE:
-
Take an aliquot of the quenched reaction and mix it with SDS-PAGE loading buffer.
-
Run the sample on an SDS-polyacrylamide gel to visualize the formation of higher molecular weight cross-linked species compared to a non-cross-linked control.
-
-
Sample Preparation for Mass Spectrometry:
-
The remainder of the quenched sample can be processed for mass spectrometry analysis. This typically involves protein denaturation, reduction of disulfide bonds with DTT, alkylation of cysteines with IAA, and enzymatic digestion with trypsin.
-
The resulting peptide mixture is then desalted using a C18 solid-phase extraction cartridge.
-
Protocol 2: In-Cell Cross-Linking of Protein Complexes
This protocol is for capturing protein interactions within a cellular environment.
Materials:
-
Cultured cells expressing the protein of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound Hydrochloride
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Immunoprecipitation reagents (antibodies, beads)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometry sample preparation reagents (as in Protocol 1)
Procedure:
-
Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.
-
Cross-Linking Reaction:
-
Resuspend the cells in PBS containing 1-5 mM this compound.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 10 minutes.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in Lysis Buffer.
-
Immunoprecipitation (Optional): To enrich for a specific protein complex, perform immunoprecipitation using an antibody against a target protein.
-
Analysis and Sample Preparation:
-
Analyze the cross-linked lysate or immunoprecipitated sample by SDS-PAGE and Western blotting to confirm the presence of cross-linked complexes.
-
Prepare the sample for mass spectrometry as described in Protocol 1.
-
Visualizing the Workflow and Chemical Reaction
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the chemical reaction of this compound.
Conclusion
This compound is a valuable reagent for the study of protein-protein interactions. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute experiments for mapping protein complexes. Careful optimization of reaction conditions and clear presentation of quantitative data are essential for obtaining reliable and interpretable results, ultimately contributing to a deeper understanding of cellular machinery and the development of novel therapeutics.
References
Application Notes and Protocols for Quenching Methyl Acetimidate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetimidate hydrochloride (MAH) is a valuable reagent in bioconjugation and synthetic chemistry, primarily utilized for the modification of primary amines in proteins and other biomolecules to form amidines. This modification is often employed to alter the charge of proteins or to introduce specific functionalities. The reaction proceeds readily at moderately alkaline pH. Following the desired reaction time, it is crucial to quench the reaction to stop further modification and to remove any unreacted this compound. This document provides a detailed protocol for effectively quenching reactions involving this compound.
The quenching process is critical for ensuring the homogeneity of the final product and preventing non-specific side reactions. The primary method for quenching this compound reactions is through hydrolysis, which converts the reactive imidate ester into inactive byproducts, methyl acetate and ammonia (or an amine salt depending on the pH). This can be achieved by adjusting the pH of the reaction mixture or by adding a quenching agent that readily reacts with the excess this compound.
Experimental Protocols
Protocol 1: Quenching by pH Adjustment (Hydrolysis)
This is the most common and straightforward method for quenching this compound reactions. Hydrolysis of this compound is rapid at both acidic and alkaline pH, but significantly slower at neutral pH.[1][2] For protein modification reactions, which are typically carried out at a basic pH (8-10), quenching is often achieved by lowering the pH.
Materials:
-
Reaction mixture containing this compound
-
Acidic buffer (e.g., 1 M Tris-HCl, pH 6.8; 1 M sodium phosphate buffer, pH 6.5) or a dilute acid solution (e.g., 1 M HCl).
-
pH meter or pH indicator strips
Procedure:
-
Upon completion of the reaction with this compound, place the reaction vessel on ice or in a cold water bath to slow down the reaction rate.
-
Slowly add the acidic buffer or dilute acid solution to the reaction mixture while gently stirring.
-
Monitor the pH of the mixture continuously using a calibrated pH meter or pH strips.
-
Continue adding the acidic solution until the pH of the reaction mixture reaches a desired quench pH, typically between 6.0 and 7.0.
-
Once the target pH is reached, allow the mixture to stir for an additional 15-30 minutes at room temperature or 4°C to ensure complete hydrolysis of any remaining this compound.
-
The quenched reaction mixture is now ready for downstream purification steps, such as dialysis, size-exclusion chromatography, or precipitation, to remove the byproducts (methyl acetate, ammonia/ammonium salts) and excess reagents.
Protocol 2: Quenching with a Scavenger Reagent
In some cases, particularly when the product is sensitive to pH changes, a scavenger reagent with a primary amine can be used to quench the reaction. This reagent will react with the excess this compound. Tris (tris(hydroxymethyl)aminomethane) buffer is an excellent choice as it is a primary amine and is often used as a buffer in biological reactions.
Materials:
-
Reaction mixture containing this compound
-
Concentrated Tris solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
At the end of the reaction time, add a molar excess of the Tris solution to the reaction mixture. A final concentration of 50-100 mM Tris is typically sufficient.
-
Allow the mixture to incubate for an additional 30-60 minutes at the reaction temperature or room temperature with gentle stirring.
-
The Tris will react with any remaining this compound, effectively quenching the reaction.
-
The product can then be purified from the quenched reaction mixture using standard techniques to remove the Tris-acetimidate adduct and other byproducts.
Data Presentation
The following table summarizes typical quantitative parameters for quenching this compound reactions. These are general guidelines and may need to be optimized for specific applications.
| Parameter | Quenching by pH Adjustment | Quenching with Scavenger (Tris) |
| Quenching Agent | Acidic Buffer (e.g., Tris-HCl, Phosphate) or dilute HCl | Tris Solution (e.g., 1 M Tris-HCl, pH 8.0) |
| Final pH | 6.0 - 7.0 | Typically remains near the reaction pH (e.g., 8.0) |
| Quenching Time | 15 - 30 minutes | 30 - 60 minutes |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Molar Ratio of Quenching Agent | Sufficient to adjust pH | Molar excess (e.g., 10-50 fold over initial this compound) |
Visualizations
Experimental Workflow for Quenching this compound Reactions
The following diagram illustrates the general workflow for a reaction involving this compound and the subsequent quenching and purification steps.
Caption: Workflow for this compound reactions.
Signaling Pathway: Amine Modification by this compound
This diagram illustrates the general chemical transformation occurring during the reaction of this compound with a primary amine, followed by the hydrolytic quenching of the excess reagent.
Caption: Amine modification and quenching pathway.
Safety Precautions
-
This compound and its hydrochloride salt are irritants. Always handle these reagents in a well-ventilated fume hood.[3][4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[3]
-
When working with acids or bases for pH adjustment, handle them with care to avoid splashes and skin contact.
-
Dispose of all chemical waste according to your institution's guidelines.
References
Application Notes and Protocols for Downstream Analysis of Methyl Acetimidate Cross-Linked Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and functional characterization of proteins and protein complexes. Methyl acetimidate is a homobifunctional imidoester cross-linking agent that reacts with primary amines, primarily the ε-amino groups of lysine residues and the N-termini of proteins. This reagent forms a stable amidine bond, effectively creating covalent linkages between spatially proximate amino acid residues. The resulting distance constraints are invaluable for elucidating protein-protein interactions (PPIs), mapping interaction interfaces, and providing insights into the three-dimensional architecture of protein complexes.
These application notes provide a comprehensive overview and detailed protocols for the downstream analysis of proteins cross-linked with this compound, with a focus on mass spectrometry-based approaches. The information presented is intended to guide researchers through the experimental workflow, from sample preparation to data analysis and interpretation.
Data Presentation
Quantitative Analysis of Cross-Linked Peptides
Quantitative cross-linking mass spectrometry can be employed to study changes in protein conformation and protein-protein interactions under different conditions (e.g., with and without drug treatment). Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common method for this purpose. Below is a representative table summarizing quantitative data from a hypothetical SILAC-based XL-MS experiment comparing a treated versus an untreated sample.
| Cross-Link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Ratio (Treated/Untreated) | p-value | Structural Implication |
| XL-001 | Kinase A | K123 | Substrate B | K45 | 2.5 | 0.01 | Increased interaction upon treatment |
| XL-002 | Kinase A | K123 | Substrate B | K50 | 2.3 | 0.02 | Increased interaction upon treatment |
| XL-003 | Kinase A | K78 | Itself | K150 | 0.9 | 0.85 | No significant conformational change |
| XL-004 | Protein C | K210 | Protein D | K88 | 0.4 | 0.03 | Decreased interaction upon treatment |
| XL-005 | Protein C | K212 | Protein D | K92 | 0.5 | 0.04 | Decreased interaction upon treatment |
Experimental Protocols
Protocol 1: this compound Cross-Linking of a Purified Protein Complex
1. Materials:
-
Purified protein complex (1-5 mg/mL)
-
This compound hydrochloride (prepare fresh)
-
Cross-linking buffer: 20 mM HEPES, pH 8.0, 150 mM NaCl
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
Dialysis or spin desalting columns
2. Procedure:
-
Prepare the protein complex in the cross-linking buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Freshly prepare a 100 mM stock solution of this compound in the cross-linking buffer.
-
Add this compound to the protein solution to a final concentration of 5-20 mM (a 20-50 fold molar excess over protein is a good starting point for optimization).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM Tris-HCl and incubate for 15-30 minutes at room temperature.
-
Remove excess cross-linker and quenching reagents by dialysis against a suitable buffer (e.g., ammonium bicarbonate for subsequent mass spectrometry) or by using spin desalting columns.
-
Verify the cross-linking efficiency by SDS-PAGE, looking for the appearance of higher molecular weight bands corresponding to cross-linked species.
Protocol 2: In-Solution Digestion of Cross-Linked Proteins
1. Materials:
-
Cross-linked protein sample
-
Denaturation buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Reducing agent: 100 mM Dithiothreitol (DTT)
-
Alkylating agent: 200 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Quenching solution: 5% Formic Acid
2. Procedure:
-
Denature the cross-linked protein sample by adding denaturation buffer.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with digestion buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using C18 StageTips or equivalent.
Protocol 3: Enrichment of Cross-Linked Peptides by Size Exclusion Chromatography (SEC)
1. Materials:
-
Digested and desalted peptide mixture
-
SEC mobile phase: 30% acetonitrile, 0.1% trifluoroacetic acid
-
SEC column suitable for peptide separation
2. Procedure:
-
Reconstitute the dried peptide mixture in the SEC mobile phase.
-
Inject the sample onto the SEC column.
-
Collect fractions corresponding to higher molecular weight species, as cross-linked peptides will elute earlier than linear peptides.
-
Dry the collected fractions in a vacuum centrifuge.
Protocol 4: LC-MS/MS Analysis and Data Processing
1. LC-MS/MS:
-
Reconstitute the enriched and dried peptide fractions in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the samples on a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition method, prioritizing higher charge state precursors (3+ and above) for fragmentation, as cross-linked peptides often carry higher charges.
2. Data Analysis:
-
Use specialized software capable of identifying cross-linked peptides from non-cleavable cross-linkers. Examples include StavroX, pLink, or MetaMorpheusXL.
-
Configure the search parameters with the specific mass modification of this compound on lysine residues and the protein N-terminus.
-
Set the protease to trypsin with a specified number of allowed missed cleavages.
-
Provide the protein sequence database relevant to the sample.
-
Filter the identified cross-links based on a false discovery rate (FDR) of 1-5%.
-
Visualize the identified cross-links on protein structures or as interaction networks using tools like UCSF Chimera with the Xlink Analyzer plugin or xiNET.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound cross-linked proteins.
Caption: A generic MAP Kinase signaling pathway that can be studied with cross-linking.
Application of this compound Cross-Linking to Study Signaling Pathways
The MAP Kinase (MAPK) pathway, as depicted above, is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. The transient and dynamic protein-protein interactions within this pathway are ideal targets for investigation using chemical cross-linking.
By applying this compound cross-linking to cells under different conditions (e.g., stimulated vs. unstimulated), researchers can "capture" these transient interactions. For instance, upon ligand binding to the Receptor Tyrosine Kinase (RTK), it dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This recruitment can be stabilized by cross-linking. Subsequent downstream interactions, such as the binding of Grb2 to Sos and the activation of Ras, can also be mapped.
Quantitative XL-MS would allow for the measurement of changes in these interactions upon stimulation, providing insights into the dynamics of signal transduction. The identification of cross-links between specific lysine residues would provide spatial constraints to model the architecture of these transient signaling complexes. This information is critical for understanding the molecular basis of signal propagation and for the development of targeted therapeutics.
Troubleshooting & Optimization
how to prevent protein precipitation during methyl acetimidate reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein precipitation during modification with methyl acetimidate.
Troubleshooting Guide: Preventing Protein Precipitation
Protein precipitation during a this compound reaction is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to diagnosing and resolving this problem.
Immediate Precipitation Upon Reagent Addition
If precipitation occurs immediately after adding this compound, consider the following causes and solutions:
| Potential Cause | Recommended Solution |
| High Reagent Concentration | Reduce the molar excess of this compound. Start with a lower ratio (e.g., 10:1 or 20:1 reagent-to-protein) and titrate upwards to find the optimal concentration. |
| Inappropriate Buffer pH | Ensure the reaction pH is optimal for both the reaction and protein stability, typically between 8.0 and 9.0 for amidination.[1][2] However, verify the stability of your specific protein across this range. |
| High Protein Concentration | While a higher concentration can favor the reaction, it can also promote aggregation.[3] Try reducing the initial protein concentration. |
| Localized High Reagent Concentration | Add the this compound solution dropwise while gently stirring the protein solution to avoid localized high concentrations that can trigger precipitation. |
Gradual Precipitation During the Reaction
Precipitation that occurs over the course of the reaction may be due to subtle changes in protein stability.
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | The rate of both amidination and hydrolysis of this compound increases with temperature.[1][2] While a higher temperature can speed up the reaction, it may also destabilize the protein. Consider running the reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration. |
| Buffer Incompatibility | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with this compound. Suitable buffers include borate, HEPES, and phosphate. |
| Changes in Protein Conformation | Chemical modification can alter the protein's conformation, potentially exposing hydrophobic patches that lead to aggregation. The inclusion of stabilizing additives can help mitigate this. |
Optimizing Reaction Conditions to Prevent Precipitation
Proactive optimization of your experimental protocol is the most effective way to prevent protein precipitation.
Summary of Key Reaction Parameters
| Parameter | Recommended Range | Rationale & Considerations |
| pH | 8.0 - 9.0 | The rate of amidination increases in this pH range, while the rate of this compound hydrolysis decreases. However, the optimal pH must be compatible with the stability of the specific protein. |
| Temperature | 4°C - 25°C | Lower temperatures can help maintain protein stability, though the reaction may proceed more slowly. |
| Protein Concentration | 1 - 5 mg/mL | This is a general starting range. The optimal concentration is protein-dependent and may require empirical determination. |
| This compound Concentration | 10 - 50 mM (10-50 fold molar excess over amines) | A titration is recommended to find the lowest effective concentration that achieves the desired modification without causing precipitation. |
| Buffer | Borate, HEPES, Phosphate | These buffers are non-reactive with this compound. Avoid Tris and glycine buffers. |
| Ionic Strength | 50 - 150 mM NaCl or KCl | Salts can help shield surface charges and prevent aggregation, but the optimal concentration is protein-dependent. |
The Role of Additives in Enhancing Solubility
The inclusion of certain excipients in the reaction buffer can significantly improve protein solubility and prevent aggregation.
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5 - 20% (v/v) | Acts as a stabilizing osmolyte and cryoprotectant. |
| Sugars (Sucrose, Trehalose) | 5 - 10% (w/v) | Stabilize protein structure through preferential hydration. |
| Amino Acids (L-Arginine, L-Glutamate) | 50 - 500 mM | Can suppress aggregation by masking hydrophobic patches and reducing non-specific interactions. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Can help solubilize proteins and prevent aggregation, particularly for those with exposed hydrophobic regions. |
Experimental Protocol: this compound Modification with a Focus on Preventing Precipitation
This protocol provides a detailed methodology for the chemical modification of proteins with this compound, incorporating steps to minimize the risk of precipitation.
1. Protein Preparation:
-
Start with a highly purified protein sample.
-
Exchange the protein into a suitable reaction buffer (e.g., 0.1 M sodium borate, pH 8.5) using dialysis or a desalting column to remove any interfering buffer components like Tris or glycine.
-
Adjust the protein concentration to 1-5 mg/mL.
2. Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 M) in the reaction buffer immediately before use. Imidoesters like this compound have a short half-life in aqueous solutions.
3. Reaction Setup:
-
Place the protein solution in a reaction vessel on a magnetic stirrer at the desired temperature (e.g., 4°C or room temperature).
-
While gently stirring, add the freshly prepared this compound stock solution dropwise to the protein solution to achieve the desired final molar excess.
4. Incubation:
-
Incubate the reaction mixture for 1-4 hours with continuous gentle stirring. The optimal incubation time will depend on the protein, temperature, and reagent concentration.
5. Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 100 mM.
-
Incubate for 15-30 minutes at room temperature.
6. Removal of Excess Reagent:
-
Remove unreacted this compound and byproducts by dialysis against a suitable storage buffer (e.g., PBS) or by using a desalting column.
7. Analysis of Modification:
-
Confirm the extent of modification using techniques such as mass spectrometry or by monitoring changes in the protein's isoelectric point.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting protein precipitation during a this compound reaction.
Caption: Troubleshooting workflow for protein precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does my protein precipitate during the this compound reaction?
Protein precipitation can occur for several reasons, including:
-
Over-cross-linking: Excessive modification can lead to the formation of large, insoluble aggregates.
-
Conformational Changes: The chemical modification can alter the protein's structure, exposing hydrophobic regions that promote aggregation.
-
Inappropriate Reaction Conditions: Suboptimal pH, temperature, or high concentrations of protein or reagent can destabilize the protein.
-
Buffer Incompatibility: Using buffers with primary amines (like Tris or glycine) can interfere with the reaction and contribute to instability.
Q2: What is the optimal pH for the this compound reaction?
The reaction of imidoesters with primary amines is most efficient at a pH between 8.0 and 9.0. It is crucial to ensure that your protein is stable and soluble within this pH range.
Q3: Can I use Tris buffer for this reaction?
No, you should avoid buffers containing primary amines, such as Tris or glycine. These will compete with the primary amines on your protein for reaction with this compound, reducing the efficiency of your desired modification.
Q4: How can I remove the excess this compound after the reaction?
Excess reagent can be removed by dialysis against a suitable buffer or by using a desalting column.
Q5: Should I be concerned about the hydrolysis of this compound?
Yes, this compound is susceptible to hydrolysis in aqueous solutions. Its rate of hydrolysis decreases between pH 6.8 and 8.8. It is important to prepare the reagent solution fresh before each use to ensure its reactivity.
Q6: What are some common additives I can use to improve my protein's solubility during the reaction?
Commonly used additives to enhance protein solubility include glycerol (5-20%), sugars like sucrose or trehalose (5-10%), and amino acids such as L-arginine and L-glutamate (50-500 mM). These additives can help stabilize the protein and prevent aggregation.
References
- 1. Properties of this compound and its use as a protein-modifying reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse relationship of protein concentration and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methyl Acetimidate Labeling
Welcome to the technical support center for methyl acetimidate labeling. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help optimize protein modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
A1: A pH range of 8.0 to 10.0 is generally recommended for efficient labeling. Within this range, the rate of the desired amidination reaction with primary amines (like the epsilon-amino group of lysine) is favored over the rate of hydrolysis of the this compound reagent.[1][2] At a more alkaline pH, the reactivity with amines increases, leading to more efficient crosslinking.[1]
Q2: How does temperature affect the labeling reaction?
A2: The rates of both the amidination reaction and the hydrolysis of this compound increase significantly with temperature.[1][2] Therefore, while a higher temperature can speed up the labeling process, it will also accelerate the inactivation of the reagent. The optimal temperature is a balance between reaction rate and reagent stability and is typically performed at room temperature (18-25°C) or on ice to slow down hydrolysis for better control.
Q3: What are the primary side reactions to be aware of with this compound?
A3: The main side reaction is the hydrolysis of the this compound, which renders it inactive. Another significant side reaction is the cross-linking of proteins and even phospholipids in membrane preparations. This occurs when the reagent reacts with primary amines on different molecules, forming covalent bonds between them. Over-labeling can also lead to protein precipitation.
Q4: How can I quantify the extent of labeling?
A4: Several methods can be used to quantify labeling efficiency. One common approach is to use a chromophoric or fluorogenic reagent that reacts with the remaining free amines after the labeling reaction, such as TNBSA (2,4,6-trinitrobenzenesulfonic acid). The decrease in the number of free amines corresponds to the extent of labeling. Mass spectrometry is another powerful technique to determine the degree of labeling by measuring the mass shift of the modified protein or its peptides.
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
| Possible Cause | Suggested Solution |
| Incorrect pH of reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 8.0-10.0. Buffers like sodium borate or sodium bicarbonate are commonly used. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for the labeling reagent. |
| Hydrolysis of this compound. | Prepare the this compound solution immediately before use. Perform the reaction at a lower temperature (e.g., on ice) to slow down the rate of hydrolysis. |
| Insufficient concentration of this compound. | Increase the molar excess of this compound to the protein. A common starting point is a 20- to 50-fold molar excess. |
| Short incubation time. | The reaction may not have had enough time to proceed to completion. It is crucial to perform a time-course experiment to determine the optimal incubation time. |
| Protein concentration is too low. | Low protein concentrations can decrease the efficiency of the labeling reaction. If possible, increase the protein concentration. |
Issue 2: Protein Precipitation During or After Labeling
| Possible Cause | Suggested Solution |
| Over-labeling of the protein. | Excessive modification of lysine residues can alter the protein's isoelectric point and solubility. Reduce the molar excess of this compound or decrease the incubation time. |
| Protein instability under reaction conditions. | The protein may not be stable at the alkaline pH required for the reaction. Assess the protein's stability at the chosen pH before proceeding with labeling. |
| Cross-linking of protein molecules. | High concentrations of both protein and this compound can promote intermolecular cross-linking, leading to aggregation and precipitation. Reduce the concentrations of one or both components. |
Issue 3: Loss of Protein Function After Labeling
| Possible Cause | Suggested Solution |
| Modification of critical lysine residues. | Lysine residues in the active site or at protein-protein interaction interfaces may be essential for function. If functional loss is observed, try reducing the extent of labeling by using a lower molar excess of the reagent or a shorter incubation time. |
| Conformational changes induced by labeling. | The addition of the acetimidoyl group can cause local or global conformational changes in the protein. The extent of this effect can be minimized by labeling under milder conditions (lower reagent concentration, shorter time). |
Quantitative Data
The optimal incubation time for this compound labeling is a function of several variables. The following table summarizes the key parameters and their expected impact on the labeling reaction, based on established chemical principles and experimental observations.
| Parameter | Recommended Range | Effect on Labeling Efficiency | Effect on Protein Integrity |
| Incubation Time | 15 min - 4 hours | Increases with time until a plateau is reached. | Risk of over-labeling and aggregation increases with longer times. |
| This compound:Protein (molar ratio) | 10:1 to 100:1 | Higher ratios lead to a higher degree of labeling. | Increased risk of precipitation and loss of function at very high ratios. |
| Protein Concentration | 0.1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. | Higher concentrations may increase the likelihood of intermolecular cross-linking. |
| pH | 8.0 - 10.0 | Optimal for favoring amidination over hydrolysis. | Protein stability may be compromised at the higher end of this range. |
| Temperature | 4°C - 25°C | Reaction rate increases with temperature, but so does hydrolysis of the reagent. | Higher temperatures can increase the risk of protein denaturation. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol provides a framework for systematically identifying the optimal incubation period for your specific protein and experimental goals.
1. Materials:
- Purified protein solution in a suitable buffer (e.g., PBS, HEPES).
- This compound hydrochloride.
- Reaction Buffer: 0.1 M Sodium Borate, pH 9.0.
- Quenching Solution: 1 M Tris-HCl, pH 7.5.
- Method for quantifying labeling (e.g., TNBSA assay, mass spectrometer).
2. Procedure:
- Prepare Protein: Prepare your protein at a final concentration of 1-2 mg/mL in the Reaction Buffer.
- Prepare this compound: Immediately before starting the reaction, dissolve this compound hydrochloride in the cold Reaction Buffer to a concentration that will yield the desired molar excess (e.g., 50-fold) when added to the protein solution.
- Initiate Reaction: Add the freshly prepared this compound solution to the protein solution. Mix gently and start a timer.
- Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
- Quench Reaction: Immediately add the aliquot to a tube containing the Quenching Solution to stop the labeling reaction. The primary amines in the Tris buffer will react with and consume any remaining this compound.
- Analyze Labeling Efficiency: For each time point, quantify the extent of labeling using your chosen method.
- Analyze Protein Integrity (Optional but Recommended): Analyze the samples from each time point by SDS-PAGE to check for signs of protein precipitation or cross-linking. If protein function is critical, perform an activity assay on the quenched samples.
- Determine Optimal Time: Plot the labeling efficiency versus incubation time. The optimal time is typically the point at which the labeling reaches a plateau without significant protein aggregation or loss of function.
Visualizations
References
side reactions of methyl acetimidate with non-amine groups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of methyl acetimidate for the chemical modification of proteins and other biomolecules. The focus is on potential side reactions with non-amine functional groups and strategies to ensure specific and efficient modification of primary amines.
Troubleshooting Guide
This guide addresses common issues encountered during protein modification with this compound.
Problem 1: Low or No Modification of Target Amines
Symptoms:
-
Mass spectrometry analysis shows a low percentage of modified lysine residues or N-termini.
-
The biological or functional effect expected from amine modification is not observed.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Reagent Hydrolysis | This compound is susceptible to hydrolysis, which competes with the desired amidination reaction. The rate of hydrolysis is highly dependent on pH and temperature.[1][2] Under acidic conditions (pH < 7), hydrolysis is the dominant pathway.[1] | Use Fresh Reagent: Always prepare this compound solutions immediately before use. Do not store solutions, even when frozen. Optimize pH: Perform the reaction in a buffer with a pH between 8.0 and 10.0. In this range, the rate of amidination increases while the rate of hydrolysis decreases.[1][2] |
| Inaccessible Amino Groups | The target lysine or N-terminal amino groups may be buried within the three-dimensional structure of the protein, making them inaccessible to the reagent. | Use Denaturants: Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride). Be aware that this may expose other residues to potential side reactions and could irreversibly affect protein function. |
| Suboptimal Reagent Concentration | An insufficient molar excess of this compound over accessible amino groups will result in incomplete modification. | Increase Molar Excess: A 10- to 50-fold molar excess of reagent over primary amines is a typical starting point. This may need to be optimized for your specific protein. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other strong nucleophiles will compete with the protein's amino groups for the reagent. | Use Non-Reactive Buffers: Use buffers such as sodium borate, sodium phosphate, or HEPES at the desired alkaline pH. |
Problem 2: Protein Precipitation During or After Reaction
Symptoms:
-
Visible turbidity or precipitate forms in the reaction tube.
-
Significant loss of protein is observed after dialysis or buffer exchange to remove excess reagent.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Change in Isoelectric Point (pI) | The amidination reaction converts the positively charged primary amino group of lysine (pKa ~10.5) into a more strongly basic amidinium group (pKa ~12.5), but it can alter the protein's overall pI. If the new pI is close to the pH of the reaction or final buffer, the protein's solubility can decrease dramatically, leading to precipitation. | Adjust Buffer pH: After quenching the reaction, adjust the pH of the protein solution to be at least 1-2 units away from its theoretical new pI before purification. Solubility Screen: Perform a small-scale screen with different buffers and pH values to find optimal conditions for the modified protein's solubility. |
| Protein Instability | The reaction conditions, particularly elevated temperature or the presence of denaturants, may cause the protein to unfold and aggregate. | Optimize Temperature: Perform the reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration to minimize the risk of denaturation. |
| Cross-linking from Impurities | While this compound is a monofunctional reagent, impurities in lower-grade reagents could potentially cause intermolecular cross-linking, leading to high-molecular-weight aggregates and precipitation. | Use High-Purity Reagent: Ensure the use of high-purity this compound hydrochloride. Analyze Precipitate: Analyze the precipitate using SDS-PAGE under both reducing and non-reducing conditions. The presence of high-molecular-weight bands that are sensitive to reducing agents may indicate disulfide-linked aggregates, while bands insensitive to reduction might suggest other forms of cross-linking. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound?
The most significant side reaction is hydrolysis, where the this compound molecule reacts with water to form methyl acetate and ammonia. This reaction competes directly with the desired amidination of protein amino groups. The relative rates of amidination versus hydrolysis are highly pH-dependent.
Caption: Primary reaction pathways for this compound.
Q2: How does pH affect the reaction of this compound?
The pH has a critical and opposing effect on the rates of amidination and hydrolysis. Between pH 6.8 and 8.8, the rate of amidination increases with pH, while the rate of hydrolysis decreases. This is because the unprotonated primary amine is the reactive species for amidination, and its concentration increases with higher pH. Therefore, working at a pH between 8.0 and 10.0 is crucial for maximizing modification efficiency while minimizing the competing hydrolysis.
| pH | Relative Rate of Amidination | Relative Rate of Hydrolysis | Selectivity for Amidination |
| 6.8 | Low | High | Poor |
| 8.0 | Moderate | Moderate | Good |
| 8.8 | High | Low | Excellent |
| >9.0 | High | Low | Excellent |
| Data summarized from studies on denatured aldolase. |
Q3: Can this compound react with sulfhydryl groups (cysteine)?
Yes, this is a potential side reaction. The sulfhydryl group of cysteine is a strong nucleophile, especially in its deprotonated thiolate form (S⁻), which becomes more prevalent as the pH increases above its pKa of ~8.5. While this compound shows high selectivity for primary amines, reaction with highly reactive or abundant cysteine residues can occur. If preserving free sulfhydryl groups is critical, consider one of the following strategies:
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Perform the reaction at a pH closer to 8.0, where most cysteine residues are still protonated.
-
Protect the sulfhydryl groups with a reversible blocking agent like N-ethylmaleimide (NEM) prior to amidination, followed by deprotection.
Q4: Can this compound react with other nucleophilic side chains like hydroxyl (serine, threonine), imidazole (histidine), or carboxyl (aspartate, glutamate) groups?
Under the standard conditions used for protein amidination (pH 8-10), these side reactions are generally considered minimal to non-existent.
-
Hydroxyl Groups (-OH): While alcohols can react with imidoesters, the reaction is much less favorable than with amines under these conditions. The hydroxyl groups of serine and threonine are relatively weak nucleophiles.
-
Imidazole Group (Histidine): The imidazole group (pKa ~6) is a good nucleophile at pH > 7. However, its reactivity towards this compound is significantly lower than that of a primary amine. Modification of histidine is not typically observed.
-
Carboxyl Groups (-COOH): At alkaline pH, the carboxyl groups of aspartate and glutamate are deprotonated to carboxylates (COO⁻). This negative charge makes them very poor nucleophiles, and they do not react with this compound.
Caption: Relative reactivity of amino acid side chains.
Experimental Protocols
Protocol 1: General Procedure for Protein Amidination
-
Protein Preparation:
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Dissolve or exchange the protein into a non-amine-containing buffer (e.g., 0.1 M sodium borate or 0.1 M sodium phosphate) at a pH of 8.5.
-
The protein concentration should typically be between 1-10 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound hydrochloride (e.g., 1 M in deionized water or the reaction buffer).
-
-
Amidination Reaction:
-
Add the freshly prepared this compound stock solution to the protein solution while gently stirring. The final concentration should provide a 10- to 50-fold molar excess over the total number of primary amines (lysine residues + N-terminus).
-
Incubate the reaction mixture. Typical conditions are 2-4 hours at room temperature (25°C) or 12-24 hours at 4°C. The optimal time and temperature should be determined empirically for each specific protein.
-
-
Reaction Quenching:
-
To stop the reaction, add a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) at 4°C. Alternatively, use size-exclusion chromatography or centrifugal filtration units for buffer exchange.
-
Protocol 2: Analysis of Modification by Mass Spectrometry
-
Sample Preparation:
-
Take an aliquot of the modified protein and an unmodified control sample.
-
Perform an in-solution or in-gel tryptic digest.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
-
Data Analysis:
-
Search the MS/MS data against the protein's sequence using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Include a variable modification of +13.0055 Da (CH₃-C=NH minus H) on lysine residues (K) and the protein N-terminus.
-
Quantify the extent of modification by comparing the peak areas or spectral counts of the modified versus unmodified peptides.
-
Caption: General experimental workflow for protein amidination.
References
Technical Support Center: Improving the Specificity of Methyl Acetimidate Modifications
Welcome to the technical support center for methyl acetimidate modifications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of your protein modification experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with proteins?
This compound reacts primarily with the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein. This reaction, known as amidination, converts a primary amine into a positively charged N-acetimidoyl group. A key advantage of this modification is that it preserves the positive charge of the lysine side chain, which can help to maintain the native conformation and function of the protein. The reaction is highly dependent on pH, with optimal conditions typically between pH 8 and 10.[1][2]
Q2: What are the main factors influencing the specificity of this compound modifications?
The specificity of this compound modifications is primarily influenced by three factors:
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pH: The reaction rate with primary amines increases with pH up to around 10, as the lysine side chain needs to be in its unprotonated, nucleophilic state. However, the rate of hydrolysis of this compound also increases at higher pH, creating a competing reaction that can reduce modification efficiency.[1][2]
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Temperature: Increasing the reaction temperature generally increases the rate of both the desired amidination reaction and the competing hydrolysis reaction.[1] Therefore, the temperature should be carefully controlled to balance reaction efficiency with reagent stability and protein integrity.
-
Reagent Concentration: A higher concentration of this compound can increase the rate of modification. However, excessive concentrations can lead to off-target reactions and protein cross-linking.
Q3: What are the potential side reactions with this compound?
While this compound is relatively specific for primary amines, side reactions can occur, particularly under suboptimal conditions. These can include:
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Hydrolysis: this compound can react with water and hydrolyze, rendering it inactive for protein modification. The rate of hydrolysis is pH and temperature-dependent.
-
Intra- and Intermolecular Cross-linking: At higher concentrations, this compound can react with multiple amino groups on the same or different protein molecules, leading to cross-linking and aggregation.
-
Reaction with other nucleophilic residues: While less common, reactions with other nucleophilic amino acid side chains, such as the thiol group of cysteine or the imidazole group of histidine, can occur, especially at a higher pH.
Troubleshooting Guides
Issue 1: Low Modification Efficiency
Symptoms:
-
Mass spectrometry analysis shows a low percentage of modified lysine residues.
-
The desired functional effect of the modification is not observed.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal pH | Ensure the reaction buffer is between pH 8.0 and 10.0. The optimal pH is a balance between maximizing the concentration of the nucleophilic unprotonated amine and minimizing the hydrolysis of the this compound. Verify the pH of your buffer before and during the reaction. |
| Reagent Hydrolysis | Prepare fresh solutions of this compound immediately before use. Avoid storing the reagent in aqueous solutions for extended periods. |
| Insufficient Reagent Concentration | Increase the molar excess of this compound to the protein. A 20- to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific protein. |
| Low Reaction Temperature | If protein stability allows, consider increasing the reaction temperature to 25°C or 37°C to increase the reaction rate. |
| Presence of Competing Amines | Ensure your protein buffer does not contain primary amines (e.g., Tris, glycine), as these will compete with the protein for reaction with this compound. Use buffers such as HEPES, phosphate, or borate. |
Issue 2: Protein Precipitation or Aggregation
Symptoms:
-
Visible precipitate forms during or after the modification reaction.
-
Loss of protein concentration after dialysis or buffer exchange.
-
Size-exclusion chromatography shows high molecular weight aggregates.
Possible Causes and Solutions:
| Cause | Solution |
| Protein Instability at Reaction pH | Some proteins are not stable at the alkaline pH required for efficient modification. Perform a pH stability study on your protein prior to the modification experiment. If necessary, perform the reaction at a lower pH (e.g., pH 8.0) for a longer duration. |
| Excessive Cross-linking | Reduce the concentration of this compound. Perform a titration experiment to find the optimal reagent concentration that provides sufficient modification without causing significant aggregation. |
| Change in Protein pI | Amidination of lysine residues will increase the protein's isoelectric point (pI). If the new pI is close to the pH of the reaction or purification buffers, the protein may precipitate. Ensure your buffers are at a pH at least one unit away from the predicted pI of the modified protein. |
| Mechanical Stress | Avoid vigorous vortexing or stirring during the reaction. Gentle mixing is recommended. |
Data Presentation
The following tables summarize the expected effects of pH and temperature on the efficiency and specificity of this compound modifications based on established chemical principles.
Table 1: Effect of pH on this compound Reactions
| pH | Relative Rate of Amidination | Relative Rate of Hydrolysis | Predominant Outcome |
| 7.0 | Low | Low | Slow reaction, low efficiency |
| 8.5 | Moderate | Moderate | Good balance of modification and reagent stability |
| 10.0 | High | High | Fast reaction, but significant reagent hydrolysis |
Table 2: Effect of Temperature on this compound Reactions (at pH 8.5)
| Temperature (°C) | Relative Rate of Amidination | Relative Rate of Hydrolysis | Considerations |
| 4 | Low | Low | Slow reaction, may require extended incubation |
| 25 | Moderate | Moderate | Good starting point for most proteins |
| 37 | High | High | Faster reaction, but increased risk of protein instability and reagent hydrolysis |
Experimental Protocols
This section provides a detailed methodology for a typical this compound modification experiment.
Protocol: Modification of a Protein with this compound
-
Protein Preparation:
-
Dialyze the protein of interest against a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) to a final concentration of 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 1 M stock solution of this compound hydrochloride in the same amine-free buffer used for the protein.
-
-
Modification Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess over the total number of lysine residues).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 100 mM to consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove unreacted reagent and byproducts by extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) at 4°C. Alternatively, use a desalting column or centrifugal filtration units.
-
-
Analysis of Modification:
-
Confirm the extent of modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of acetimidoyl groups (+41.03 Da per modification).
-
Use tandem mass spectrometry (MS/MS) to identify the specific lysine residues that have been modified.
-
Mandatory Visualizations
References
Technical Support Center: Identifying Methyl Acetimidate Cross-Links by MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using methyl acetimidate as a cross-linking agent in mass spectrometry-based proteomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cross-link proteins?
This compound is an imidoester cross-linking reagent that reacts primarily with the primary amino groups of lysine residues and the N-terminus of proteins. The reaction, known as amidination, results in the formation of a covalent bond, preserving the positive charge of the modified amine. While often used to modify proteins, it can also induce cross-linking between proteins and even phospholipids.[1]
Q2: What are the main challenges in identifying this compound cross-links by MS/MS?
The primary challenges stem from the low abundance of cross-linked peptides compared to unmodified peptides, the complexity of the resulting MS/MS spectra, and the computational difficulty of identifying two peptide sequences from a single spectrum. Specifically for this compound, the amidination modification significantly alters peptide fragmentation patterns, which can complicate standard database search strategies if not properly accounted for.[2][3][4][5]
Q3: How does amidination by this compound affect peptide fragmentation in MS/MS?
Amidination of lysine residues and N-termini has been shown to significantly impact peptide fragmentation. Studies using the similar reagent S-methyl thioacetimidate (SMTA) have demonstrated a strong propensity for the formation of b1 fragment ions. This altered fragmentation can lead to the identification of peptides not typically observed in unlabeled experiments. However, it also means that standard scoring algorithms may not perform optimally without adjustments to account for these unique fragmentation characteristics.
Q4: What are the expected mass modifications for this compound cross-links?
When setting up a database search, it is crucial to define the correct mass modifications for the different types of cross-linked species. The table below summarizes the expected mass additions for this compound.
| Cross-link Type | Description | Mass Modification (Da) |
| Mono-link | A single peptide is modified by one this compound molecule that has been hydrolyzed at its other reactive end. | +43.0524 |
| Loop-link | A single this compound molecule reacts with two residues on the same peptide. | +42.0469 |
| Cross-link | A single this compound molecule connects two different peptides. | +42.0469 |
Q5: What software can be used to identify this compound cross-links?
While many software packages are available for the identification of cross-linked peptides, such as xiSEARCH, MeroX, and MaxLynx, there is no software specifically optimized for this compound cross-links out of the box. However, general-purpose cross-linking software that allows for the definition of custom cross-linker masses and specificities can be configured for this compound. It is important to adjust the search parameters to account for the specific mass modifications and potential fragmentation biases.
Troubleshooting Guide
Problem 1: I am not detecting any or very few cross-linked peptides.
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Possible Cause: Inefficient Cross-linking Reaction. The reaction conditions for this compound are pH-dependent. The rate of amidination increases with pH, while the rate of hydrolysis decreases between pH 6.8 and 8.8.
-
Recommendation: Optimize the cross-linking reaction by performing a pH titration (e.g., pH 8.0, 8.5, 9.0) and varying the cross-linker-to-protein molar ratio. Ensure that the buffer used does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the cross-linker.
-
-
Possible Cause: Low Abundance of Cross-linked Peptides. Cross-linked peptides are often present in much lower abundance than their unmodified counterparts.
-
Recommendation: Implement an enrichment strategy to increase the relative concentration of cross-linked peptides prior to MS analysis. Strong cation exchange (SCX) chromatography is a common and effective method for enriching cross-linked peptides, which tend to have a higher charge state. Size-exclusion chromatography (SEC) can also be used to separate larger cross-linked peptides from smaller, unmodified peptides.
-
Problem 2: The MS/MS spectra of my potential cross-linked peptides are too complex to interpret.
-
Possible Cause: Co-fragmentation. The mass spectrometer may be selecting and fragmenting multiple precursor ions at the same time, leading to a chimeric spectrum containing fragment ions from more than two peptides.
-
Recommendation: Reduce the complexity of the sample introduced into the mass spectrometer by implementing an additional stage of fractionation (e.g., offline high-pH reversed-phase chromatography) before LC-MS/MS analysis.
-
-
Possible Cause: Altered Fragmentation due to Amidination. The amidination of lysine residues can lead to non-canonical fragmentation patterns, such as a dominant b1 ion, which can make manual validation and automated identification challenging.
-
Recommendation: Experiment with different fragmentation methods (e.g., HCD, ETD) and optimize the collision energy. Stepped HCD, where multiple collision energies are applied to the same precursor, can improve the fragmentation of both peptides in a cross-linked pair.
-
Problem 3: My database search is not identifying any cross-links or is producing a high number of false positives.
-
Possible Cause: Incorrect Database Search Parameters. The unique mass of the this compound cross-linker and its specific reactivity must be correctly defined in the search software.
-
Recommendation: Ensure that the mass modifications for mono-links, loop-links, and cross-links are accurately entered into your search software (see table above). Specify the reactivity of the cross-linker towards lysine and the protein N-terminus.
-
-
Possible Cause: Inadequate Scoring of Modified Peptides. Standard search algorithms may not be well-suited to score the altered fragmentation patterns of amidinated peptides.
-
Recommendation: If your software allows, consider developing a supervised post-processing algorithm to exploit the characteristic fragmentation of amidinated peptides, such as the prominent b1 ion, to improve scoring and identification. Additionally, ensure that your false discovery rate (FDR) calculation is appropriate for cross-linked peptide searches, as standard methods may underestimate the true number of false positives.
-
Experimental Protocols
General Protocol for this compound Cross-Linking and Sample Preparation for MS/MS
This protocol is a general guideline and should be optimized for your specific protein or protein complex.
-
Protein Preparation: Purify the protein or protein complex of interest to a high degree. The final buffer should be free of primary amines (e.g., 20 mM HEPES, pH 8.5).
-
Cross-linking Reaction:
-
Prepare a fresh stock solution of this compound in a non-amine-containing buffer.
-
Add the this compound to the protein sample at a range of molar excess ratios (e.g., 10:1, 25:1, 50:1 cross-linker:protein).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
-
-
Sample Digestion:
-
Denature the cross-linked protein sample using 8 M urea or by boiling in SDS-PAGE loading buffer.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the protein with an appropriate protease, such as trypsin, overnight at 37°C.
-
-
Peptide Cleanup and Enrichment:
-
Acidify the peptide digest with trifluoroacetic acid (TFA) and desalt using a C18 StageTip or equivalent.
-
(Optional but recommended) Enrich for cross-linked peptides using strong cation exchange (SCX) chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted and enriched peptides by nano-LC-MS/MS using a suitable gradient.
-
Configure the MS method to acquire high-resolution MS1 and MS/MS spectra. Consider using a stepped collision energy for HCD fragmentation.
-
Visualizations
References
- 1. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of amidination on peptide fragmentation and identification in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Amidination on Peptide Fragmentation and Identification in Shotgun Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted Methyl Acetimidate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively removing unreacted methyl acetimidate from a sample.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant for its removal?
A1: Understanding the physicochemical properties of this compound and its common salt form is crucial for selecting an appropriate purification strategy. The hydrochloride salt is typically used in reactions, which is a solid, while the free base is a liquid.[1][2] Key properties are summarized below.
| Property | This compound Hydrochloride | This compound (Free Base) | Methyl Acetate (Hydrolysis Product) |
| CAS Number | 14777-27-6[3][4][5] | 14777-29-8 | 79-20-9 |
| Molecular Formula | C₃H₈ClNO | C₃H₇NO | C₃H₆O₂ |
| Molecular Weight | 109.55 g/mol | 73.09 g/mol | 74.08 g/mol |
| Appearance | White to yellow crystalline powder | Colorless to pale yellow liquid | Colorless liquid with a fruity odor |
| Melting Point | 105 °C (decomposes) | N/A | -98.2 °C |
| Boiling Point | N/A | N/A | 57 °C |
| Solubility | Soluble in water | Soluble in polar organic solvents | Soluble in water (24.4 g/100 mL at 20°C); miscible with alcohol and ether |
| Reactivity | Hydrolyzes in aqueous solutions | Hydrolyzes to form methyl acetate and ammonia | Can be hydrolyzed under basic conditions |
Q2: How can I quench the reaction and remove excess this compound?
A2: Excess this compound can be effectively removed by quenching the reaction mixture through hydrolysis. Since this compound is reactive towards water, adding an aqueous solution will convert it to methyl acetate and ammonia. The resulting methyl acetate is volatile and can often be removed under reduced pressure.
Q3: What is the recommended extraction procedure to remove this compound and its byproducts?
A3: Liquid-liquid extraction is a highly effective method. After quenching the reaction, the choice of solvent depends on the solubility of your desired product.
-
If your product is organic-soluble: Extract your aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. The polar hydrolysis byproducts (ammonia) will remain in the aqueous phase.
-
If your product is water-soluble: Wash the aqueous solution containing your product with an organic solvent to remove the less polar methyl acetate.
Q4: Can I use chromatography to purify my product from this compound?
A4: Yes, chromatography is a viable option, particularly if your product has significantly different polarity from methyl acetate.
-
Normal-phase silica gel chromatography: Can be effective for separating non-polar to moderately polar compounds from the more polar hydrolysis byproducts.
-
Reverse-phase chromatography (e.g., C18): Suitable for purifying polar, water-soluble products. The relatively non-polar methyl acetate will elute at a different retention time.
Troubleshooting Guides & Experimental Protocols
Workflow for Selecting a Removal Method
The following diagram outlines a general workflow for deciding on the best purification strategy.
Caption: Decision workflow for removing unreacted this compound.
Protocol 1: Quenching and Extraction for Organic-Soluble Products
This protocol is designed for reactions where the desired product is soluble in a water-immiscible organic solvent.
-
Cool the Reaction: Cool the reaction mixture to 0-5 °C in an ice bath to control the exothermicity of the quench.
-
Quench: Slowly add cold deionized water to the reaction mixture while stirring. The volume of water should be sufficient to fully dissolve any salts and hydrolyze the excess this compound.
-
Solvent Addition: Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The volume should be similar to that of the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Separate Layers: Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine and Dry: Combine all organic extracts. Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The volatile methyl acetate byproduct will be removed during this step.
-
Analyze: Analyze the crude product for purity (e.g., by TLC, LC-MS, or NMR) to confirm the absence of this compound and methyl acetate.
Protocol 2: Quenching and Washing for Water-Soluble Products
This protocol is suitable for reactions where the desired product is water-soluble.
-
Cool and Quench: Follow steps 1 and 2 from Protocol 1 to cool and quench the reaction.
-
Wash: Transfer the aqueous mixture to a separatory funnel. Add a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to wash the aqueous phase. This will remove the methyl acetate byproduct.
-
Separate: Shake the funnel, allow the layers to separate, and drain the aqueous layer containing your product. Discard the organic layer.
-
Repeat Wash: Repeat the washing step two more times to ensure complete removal of methyl acetate.
-
Lyophilization (Optional): If the product is non-volatile and stable, the aqueous solution can be lyophilized (freeze-dried) to obtain the solid product.
-
Further Purification: If residual impurities remain, consider further purification by reverse-phase chromatography.
References
Technical Support Center: Methyl Acetimidate Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl acetimidate, focusing on the influence of pH on its reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the hydrolysis of this compound?
The hydrolysis of this compound is significantly influenced by pH. The reaction proceeds through different mechanisms in acidic, neutral, and basic conditions, which affects both the reaction rate and the product distribution. Generally, the reaction is subject to both specific acid and specific base catalysis.
Q2: How does the reaction mechanism of this compound hydrolysis change with pH?
The reaction mechanism shifts with varying pH:
-
Acidic Conditions: Under acidic conditions, the imidate nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by a water molecule. This is the rate-determining step.[1]
-
Basic Conditions: In basic media, the hydroxide ion directly attacks the neutral imidate, which is the rate-determining step.[1]
Q3: What are the expected products of this compound hydrolysis at different pH values?
The product distribution is highly dependent on the pH of the reaction medium:
-
Acidic Conditions: Hydrolysis in acidic solutions predominantly yields the corresponding ester (methyl acetate) and an amine.[1][2]
-
Basic Conditions (pH > 10): In strongly basic solutions, the primary products are the corresponding amide (acetamide) and an alcohol.[1]
-
Neutral/Slightly Basic Conditions: A mixture of ester and amide products can be observed.
Q4: Why is there a "break" in the pH-rate profile for this compound hydrolysis?
The break observed in the pH-rate profile signifies a change in the rate-determining step of the reaction. This transition typically occurs as the reaction environment shifts from being dominated by acid catalysis to base catalysis.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible kinetic data.
-
Possible Cause 1: Inadequate pH control.
-
Solution: Ensure the use of appropriate buffers for the desired pH range and that the buffer concentration is sufficient to maintain a constant pH throughout the reaction. The ionic strength of the buffer can also influence reaction rates, so it should be kept constant across experiments.
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: Perform all experiments in a thermostated water bath to maintain a constant temperature, as reaction kinetics are highly sensitive to temperature changes.
-
-
Possible Cause 3: Purity of this compound.
-
Solution: Use freshly purified this compound for each set of experiments, as it can be susceptible to hydrolysis upon storage. Verify the purity of your starting material using techniques like NMR or GC-MS.
-
Issue 2: Unexpected product distribution.
-
Possible Cause 1: Incorrect pH of the reaction mixture.
-
Solution: Calibrate your pH meter with fresh standards before preparing your reaction solutions. Verify the final pH of the reaction mixture after all components have been added. As a reminder, acidic conditions favor ester formation, while basic conditions (pH > 10) favor amide formation.
-
-
Possible Cause 2: Presence of contaminants.
-
Solution: Ensure all glassware is scrupulously clean and that all reagents and solvents are of high purity to avoid side reactions.
-
Issue 3: Reaction rate is too fast or too slow to measure accurately.
-
Possible Cause 1: Inappropriate temperature.
-
Solution: If the reaction is too fast, decrease the temperature to slow it down. Conversely, if the reaction is too slow, increasing the temperature may be necessary. Ensure the chosen temperature is appropriate for the stability of the reactants and products.
-
-
Possible Cause 2: Sub-optimal pH.
-
Solution: Adjust the pH of the reaction. The reaction rate is generally at a minimum in the neutral pH range and increases in both acidic and basic directions.
-
Quantitative Data Summary
The following table summarizes the general relationship between pH and the kinetic parameters of this compound hydrolysis. Specific rate constants will vary depending on the exact experimental conditions (temperature, buffer, ionic strength).
| pH Range | Dominant Reaction | Rate Determining Step | Primary Products |
| Acidic (< 7) | Attack of water on the protonated substrate | Attack of water | Ester + Amine |
| Basic (> 7) | Attack of hydroxide ion on the neutral substrate | Attack of hydroxide ion | Amide + Alcohol (especially > pH 10) |
Experimental Protocols
Protocol 1: Determination of the pH-Rate Profile for this compound Hydrolysis
This protocol outlines a general method for studying the kinetics of this compound hydrolysis across a range of pH values using UV-Vis spectrophotometry.
Materials:
-
This compound
-
A series of buffers (e.g., acetate, phosphate, borate) covering the desired pH range
-
Hydrochloric acid and sodium hydroxide solutions for pH adjustment
-
UV-Vis spectrophotometer with a thermostated cell holder
-
pH meter
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., from pH 2 to 12) with a constant ionic strength.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable non-reactive solvent (e.g., acetonitrile).
-
Kinetic Run: a. Equilibrate the buffer solution to the desired temperature (e.g., 25°C) in the thermostated cell holder of the spectrophotometer. b. Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer in the cuvette. c. Immediately start monitoring the change in absorbance at a predetermined wavelength corresponding to the appearance of a product or disappearance of the reactant. The hydrolysis of some imidates can be monitored by the appearance of a phenolate ion if a phenyl group is part of the ester.
-
Data Analysis: a. Plot absorbance versus time. b. Determine the initial rate of the reaction from the initial linear portion of the curve. c. Calculate the pseudo-first-order rate constant (k_obs) at each pH. d. Plot log(k_obs) versus pH to generate the pH-rate profile.
Visualizations
Caption: pH-dependent hydrolysis pathways of this compound.
Caption: Workflow for kinetic analysis of this compound hydrolysis.
References
Technical Support Center: Minimizing Intra-Protein Cross-Linking with Methyl Acetimidate
Welcome to the technical support center for minimizing intra-protein cross-linking with methyl acetimidate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your protein-protein interaction studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of minimizing intra-protein cross-linking?
The main objective is to favor the formation of inter-protein cross-links (between different protein molecules) over intra-protein cross-links (within the same protein molecule). This is crucial when studying protein-protein interactions, as intra-protein cross-links can complicate the identification of genuine interaction sites and may not provide information about the protein complex of interest.
Q2: How does this compound work as a cross-linking agent?
This compound is a homobifunctional imidoester cross-linker. It reacts with primary amines, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group of a polypeptide chain, to form stable amidine bonds. By linking primary amines on different proteins, it can be used to capture and identify protein-protein interactions.
Q3: What is the optimal pH for minimizing intra-protein cross-linking with this compound?
Research suggests that performing the cross-linking reaction at a slightly alkaline pH can help minimize overall cross-linking, which can be beneficial in reducing unwanted intra-protein modifications. A pH of 9.0 has been shown to be effective in minimizing cross-linking of both phospholipids and proteins in cell membranes[1]. While imidoesters are reactive over a pH range of 7-10, higher pH generally increases the reaction rate. For minimizing intra-protein cross-links while still allowing for sufficient inter-protein cross-linking, a pH range of 8.0-9.0 is often a good starting point for optimization[2][3].
Q4: How does protein concentration affect the ratio of inter- to intra-protein cross-linking?
Higher protein concentrations generally favor inter-molecular (between molecules) reactions over intra-molecular (within a single molecule) reactions. At low protein concentrations, the proximity of reactive sites within the same protein is statistically higher than the proximity of reactive sites on different protein molecules, thus favoring intra-protein cross-linking. To promote the formation of cross-links between interacting proteins, it is advisable to work with protein concentrations that are well above the dissociation constant (Kd) of the protein complex.
Q5: What is the role of the cross-linker concentration?
The concentration of this compound should be carefully optimized. Using too high a concentration can lead to excessive and non-specific cross-linking, including a higher incidence of intra-protein cross-links and the formation of large, insoluble aggregates. Conversely, a concentration that is too low may not yield a sufficient number of inter-protein cross-links for detection. It is recommended to perform a titration experiment to determine the optimal cross-linker-to-protein molar ratio.
Troubleshooting Guide
Problem 1: I am observing a high level of intra-protein cross-links in my mass spectrometry data.
| Possible Cause | Recommended Solution |
| Suboptimal pH | The reaction pH may be too low, leading to a slower reaction rate that favors modification of more accessible sites within a single protein. Action: Increase the reaction buffer pH to a range of 8.5-9.0. A pH of 9.0 has been suggested to minimize overall cross-linking[1]. |
| Low Protein Concentration | The concentration of your protein sample may be too low, statistically favoring intra-molecular events. Action: Increase the total protein concentration in your reaction mixture. Ensure the concentration is significantly above the Kd of the protein complex under investigation. |
| Excessive Cross-linker | A high molar excess of this compound can lead to random, non-specific modifications, including increased intra-protein cross-linking. Action: Perform a cross-linker titration experiment to find the lowest effective concentration that still yields detectable inter-protein cross-links. Start with a lower molar excess (e.g., 10-20 fold) and gradually increase. |
| Long Reaction Time | Extended incubation times can increase the likelihood of less favorable, intra-molecular cross-linking events. Action: Optimize the reaction time. Try shorter incubation periods (e.g., 15-30 minutes) and quench the reaction promptly. |
Problem 2: My protein sample precipitates after adding this compound.
| Possible Cause | Recommended Solution |
| Over-cross-linking | Excessive cross-linking can lead to the formation of large, insoluble aggregates. Action: Reduce the concentration of this compound. Also, consider lowering the reaction time and/or temperature. |
| Buffer Incompatibility | The buffer system may not be optimal for maintaining protein solubility during the cross-linking reaction. Action: Ensure your buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the cross-linker[4]. Use buffers such as HEPES, phosphate, or borate. Also, assess the ionic strength and consider including additives that are known to improve the solubility of your protein of interest. |
Problem 3: I am not detecting any cross-linked products (neither intra- nor inter-protein).
| Possible Cause | Recommended Solution |
| Inactive Reagent | This compound is moisture-sensitive and can hydrolyze over time, rendering it inactive. Action: Use a fresh stock of this compound. Always prepare the cross-linker solution immediately before use. Do not store it in solution. |
| Quenching by Buffer Components | The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will quench the reaction. Action: Use a compatible buffer system such as HEPES, phosphate, or borate. |
| Insufficient Reagent Concentration | The molar excess of the cross-linker may be too low to generate a detectable number of cross-links. Action: Increase the molar excess of this compound in a stepwise manner. |
| Inefficient Quenching | If the quenching step is not effective, the cross-linking reaction may continue, leading to complex and undetectable products. Action: Ensure that the quenching reagent (e.g., Tris or glycine) is added at a sufficient final concentration (e.g., 20-50 mM) to effectively stop the reaction. |
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can influence the outcome of a cross-linking experiment with this compound. The values presented are illustrative and may need to be optimized for your specific system.
Table 1: Effect of pH on Cross-Linking Efficiency and Selectivity
| pH | Relative Reaction Rate | Predominant Cross-link Type | Notes |
| 7.0 | Low | Higher proportion of intra-protein | Slower reaction may favor modification of highly accessible lysines within a single protein. |
| 8.0 | Moderate | Mixed intra- and inter-protein | A common starting point for cross-linking experiments. |
| 9.0 | High | Favors inter-protein | Higher reactivity can promote cross-linking between interacting molecules. Overall cross-linking may be minimized. |
| >9.5 | Very High | Increased risk of non-specific cross-linking | Can lead to protein denaturation and aggregation. |
Table 2: Influence of Protein and Cross-linker Concentration on Cross-Linking Outcome
| Protein Concentration | Cross-linker:Protein Molar Ratio | Expected Outcome |
| Low (<1 µM) | Low (10-50x) | Predominantly intra-protein cross-links. |
| Low (<1 µM) | High (>100x) | Increased intra-protein cross-linking and potential for protein modification without cross-linking (mono-links). |
| High (>10 µM) | Low (10-50x) | Favors inter-protein cross-links between high-affinity interactors. |
| High (>10 µM) | High (>100x) | Increased inter-protein cross-links, but also a higher risk of random, non-specific cross-linking and aggregation. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Inter-Protein Cross-Linking
-
Protein Preparation: Prepare your protein complex in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.5). The protein concentration should be at least 5-10 µM to favor inter-molecular interactions.
-
Cross-linker Preparation: Immediately before use, dissolve this compound hydrochloride in the reaction buffer to create a fresh stock solution (e.g., 100 mM).
-
Titration Reaction: Set up a series of reactions with varying molar excess of this compound to your protein complex (e.g., 0x, 10x, 25x, 50x, 100x, 200x).
-
Incubation: Incubate the reactions at room temperature for 30 minutes.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting. Look for the appearance of higher molecular weight bands corresponding to cross-linked complexes. The optimal concentration of this compound will be the lowest concentration that produces a clear shift to a higher molecular weight band without causing significant protein precipitation or smearing.
Protocol 2: Mass Spectrometry Analysis to Quantify Inter- vs. Intra-Protein Cross-links
-
Optimized Cross-Linking: Perform the cross-linking reaction using the optimized conditions determined in Protocol 1.
-
Protein Digestion: After quenching, denature the protein sample, reduce disulfide bonds, and alkylate cysteine residues. Digest the protein sample with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized cross-linking software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides. These software tools can distinguish between inter- and intra-protein cross-links based on the protein of origin for the two linked peptides.
-
Quantification: Quantify the relative abundance of inter- and intra-protein cross-links by comparing the signal intensities of the corresponding peptide pairs in the mass spectrometer.
Visualizations
Caption: Experimental workflow for optimizing this compound cross-linking.
Caption: Troubleshooting logic for excessive intra-protein cross-linking.
References
- 1. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Enrichment of Methyl Acetimidate-Modified Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the enrichment of methyl acetimidate-modified peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enrichment of this compound-modified peptides.
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Modified Peptides | Incomplete modification reaction. | Optimize the this compound reaction conditions. Ensure the pH is maintained between 8.0 and 8.5. Increase the molar excess of the reagent and extend the reaction time.[1] Use a non-amine-containing buffer like phosphate or borate to avoid competition with the peptide for the reagent.[1] |
| Loss of modified peptides during sample handling or cleanup. | Use low-binding tubes and pipette tips. Ensure that desalting and cleanup steps are optimized to prevent the loss of peptides. | |
| Inefficient enrichment strategy. | Consider alternative enrichment methods. If using affinity purification, ensure the antibody or binding protein has a high affinity for the this compound modification. For chromatographic methods, optimize the gradient and column chemistry. | |
| High Abundance of Unmodified Peptides | Incomplete reaction or inefficient enrichment. | Re-optimize the modification reaction to drive it to completion. Improve the stringency of the wash steps during the enrichment process. Consider a multi-step enrichment strategy. |
| Reagent degradation. | Use a fresh solution of this compound for each experiment, as it can be unstable.[1] | |
| Poor Specificity (Co-enrichment of non-target peptides) | Non-specific binding to the enrichment matrix. | Increase the ionic strength or add a non-ionic detergent to the wash buffers to reduce non-specific interactions. For affinity-based methods, block the matrix with an unrelated protein like BSA.[2] |
| Hydrophobic interactions with the matrix. | Add organic solvent to the wash buffers to disrupt hydrophobic interactions. | |
| For TiO2 or IMAC, co-enrichment of acidic peptides. | Convert peptide carboxyl groups to their methyl esters to reduce non-specific binding of acidic peptides.[3] | |
| Inconsistent Results Between Replicates | Variability in reaction conditions. | Ensure precise control over pH, temperature, and reagent concentrations during the modification reaction. |
| Inconsistent sample preparation. | Standardize all sample preparation steps, including protein digestion, peptide desalting, and enrichment. | |
| Column or bead variability. | If using chromatography or affinity beads, ensure they are from the same lot and are properly equilibrated before each use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of modifying peptides with this compound?
This compound modifies primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This modification converts a primary amine into an N-substituted formamidine, which can alter the charge state of the peptide and is often used in chemical cross-linking studies and for mass spectrometry analysis.
Q2: What are the most common strategies for enriching this compound-modified peptides?
The most common strategies for enriching modified peptides, which can be adapted for this compound, include:
-
Immunoaffinity Precipitation: This method uses antibodies that specifically recognize the modified peptide. While antibodies specific to this compound may not be readily available, custom antibodies can be generated.
-
Ion-Exchange Chromatography (IEC): This technique separates peptides based on their charge. Since this compound modification alters the charge of lysine residues, IEC can be an effective enrichment strategy.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another chromatographic method that can separate peptides based on hydrophilicity, which may be altered by the modification.
-
Affinity Purification using Engineered Domains: Proteins with domains that bind to specific modifications can be used for enrichment. For example, the 3xMBT domain of L3MBTL1 has been used to enrich lysine-methylated proteins. A similar approach could be developed for this compound.
Q3: How can I improve the efficiency of the this compound modification reaction?
To improve modification efficiency:
-
Optimize pH: Maintain a pH between 8.0 and 8.5.
-
Use Fresh Reagent: Prepare a fresh solution of this compound for each experiment.
-
Increase Reagent Concentration: Use a 10- to 50-fold molar excess of the reagent to the peptide.
-
Extend Reaction Time: Increase the incubation time to allow the reaction to proceed to completion.
-
Use a Non-Amine Buffer: Buffers containing primary amines, like Tris, will compete with the peptide for the reagent. Use a buffer such as phosphate or borate instead.
Q4: Can I use techniques developed for enriching naturally methylated peptides for this compound-modified peptides?
While some principles are transferable, direct application may be challenging. Enrichment methods for naturally methylated peptides often rely on specific antibodies or binding proteins that recognize mono-, di-, or trimethylated lysine or arginine. These are unlikely to recognize the N-substituted formamidine created by this compound. However, general strategies like ion-exchange chromatography that exploit changes in physical properties can be effective.
Q5: What are the key considerations for sample preparation before enrichment?
Proper sample preparation is crucial for successful enrichment. Key steps include:
-
Protein Lysis and Digestion: Ensure complete protein denaturation and efficient enzymatic digestion to generate peptides.
-
Peptide Desalting: Remove salts and other contaminants that can interfere with downstream analysis using reversed-phase solid-phase extraction.
-
Quantification: Accurately quantify the peptide concentration to ensure consistent starting material for the modification reaction.
Experimental Protocols
Protocol 1: this compound Modification of Peptides
-
Peptide Preparation: Dissolve the purified peptide in a non-amine-containing buffer (e.g., 100 mM sodium phosphate, pH 8.5) to a final concentration of 1 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 1 M solution of this compound hydrochloride in the same reaction buffer.
-
Reaction: Add a 20-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
Quenching: Quench the reaction by adding a buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 100 mM.
-
Desalting: Desalt the modified peptide using a C18 ZipTip or a similar reversed-phase cleanup method to remove excess reagent and buffer salts.
-
Resuspension: Resuspend the desalted, modified peptide in a solvent compatible with your downstream application (e.g., 0.1% formic acid in water for LC-MS).
Protocol 2: Enrichment of Modified Peptides using Immunoaffinity Precipitation (General Protocol)
This protocol is based on the use of a modification-specific antibody and can be adapted if an antibody against this compound is available.
-
Antibody Conjugation: Conjugate the modification-specific antibody to a solid support, such as agarose beads.
-
Bead Incubation: Incubate the antibody-conjugated beads with the complex peptide mixture (from Protocol 1) under neutral pH conditions to facilitate the binding of modified peptides. The incubation time can range from 30 minutes to overnight.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. This may include buffers with high salt concentrations or non-ionic detergents.
-
Elution: Elute the enriched modified peptides from the beads using acidic buffer conditions.
-
Sample Preparation for MS: Neutralize and desalt the eluted peptides before analysis by mass spectrometry.
Visualizations
Caption: Workflow for the enrichment and analysis of this compound-modified peptides.
Caption: Troubleshooting decision tree for enriching modified peptides.
References
Validation & Comparative
A Comparative Guide to Validating Protein Cross-Links: Methyl Acetimidate vs. Amine-Reactive Alternatives in Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of structural proteomics, the selection of an appropriate cross-linking reagent is a critical decision that profoundly impacts the quality and interpretability of mass spectrometry (MS) data. This guide provides an objective comparison of methyl acetimidate, a homobifunctional imidoester cross-linker, with commonly used N-hydroxysuccinimide (NHS) ester-based cross-linkers such as disuccinimidyl suberate (DSS). We present a detailed examination of their reaction chemistries, performance in MS-based workflows, and provide experimental protocols to enable informed selection for your research needs.
Introduction to Amine-Reactive Cross-Linking for Structural Proteomics
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional architecture of protein complexes. The fundamental principle involves covalently linking spatially proximate amino acid residues within a protein or between interacting proteins. Subsequent enzymatic digestion and MS analysis identify these cross-linked peptides, providing distance constraints that are invaluable for structural modeling.
The most common targets for cross-linking are the primary amines found in the side chain of lysine residues and at the N-terminus of proteins, owing to their high abundance and surface exposure. This guide focuses on the validation and comparison of cross-links generated by two major classes of amine-reactive reagents: imidoesters, represented by this compound, and NHS-esters, exemplified by DSS.
Comparing the Chemistries: Imidoesters vs. NHS-Esters
The choice of cross-linker chemistry directly influences the properties of the resulting cross-linked product and the subsequent MS analysis.
This compound (and other Di-imidates):
This compound is a homobifunctional imidoester that reacts with primary amines to form stable amidine bonds. A key advantage of this chemistry is the preservation of the positive charge of the original amine at physiological pH. This retention of charge can be beneficial for several reasons:
-
Maintaining Protein Structure: By not neutralizing the positive charge on lysine residues, imidoester cross-linkers are less likely to cause significant perturbations to the native structure and function of the protein or protein complex under investigation.
-
Improved Enrichment and Detection: The preserved positive charge can facilitate the enrichment of cross-linked peptides using techniques like strong cation exchange (SCX) chromatography and can lead to more complete fragmentation in tandem MS analysis.
Disuccinimidyl Suberate (DSS) (and other NHS-Esters):
DSS is a widely used homobifunctional NHS-ester cross-linker that also reacts with primary amines, but forms stable amide bonds. Unlike the amidine bonds formed by imidoesters, the formation of an amide bond neutralizes the positive charge of the lysine side chain. While highly effective for cross-linking, this charge neutralization can potentially alter the local electrostatic environment and, in some cases, the protein's conformation.
Performance Comparison in Mass Spectrometry
While direct, quantitative head-to-head comparisons in the literature are limited, the differing chemistries of this compound and DSS lead to distinct considerations in an XL-MS workflow.
| Feature | This compound (Imidoester) | Disuccinimidyl Suberate (DSS) (NHS-Ester) |
| Reaction Chemistry | Forms amidine bonds with primary amines. | Forms amide bonds with primary amines. |
| Charge Preservation | Preserves the positive charge of lysine residues. | Neutralizes the positive charge of lysine residues. |
| Bond Stability | Amidine bonds are generally stable. | Amide bonds are highly stable. |
| Optimal pH | Reaction is optimal between pH 8 and 10. | Reaction is optimal between pH 7 and 9. |
| Solubility | Generally requires dissolution in an organic solvent before addition to the aqueous reaction buffer. | Available in both water-insoluble (DSS) and water-soluble (BS3) forms. |
| MS Fragmentation | The amidine bond is stable during collision-induced dissociation (CID). | The amide bond is stable during CID. |
| Data Analysis | Requires specific search parameters to account for the mass of the cross-linker and the modified residues. | Well-established search parameters and software tools are widely available. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible cross-linking experiments. Below are representative protocols for cross-linking with this compound (adapted from protocols for similar di-imidates) and a standard in-solution digestion procedure for MS analysis.
Protocol 1: Protein Cross-Linking with this compound
This protocol provides a general guideline for cross-linking a purified protein or protein complex using a di-imidate cross-linker like this compound. Optimization for specific protein systems is recommended.
Materials:
-
Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 8.0-9.0)
-
This compound hydrochloride
-
Cross-linking Buffer (e.g., 0.2 M triethanolamine, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Organic solvent (e.g., DMSO or DMF) for dissolving the cross-linker
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine). The protein concentration should ideally be in the low micromolar range to favor intramolecular and specific intermolecular cross-linking over random aggregation.
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in the cross-linking buffer or an appropriate organic solvent. Do not store the cross-linker in solution as it is susceptible to hydrolysis.
-
Cross-linking Reaction: Add the this compound stock solution to the protein sample to achieve a final molar excess of the cross-linker to protein (e.g., 20- to 500-fold). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted cross-linker.
-
Sample Preparation for Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE to visualize cross-linked products or in-solution digestion for mass spectrometry.
Protocol 2: In-Solution Digestion of Cross-Linked Proteins for MS Analysis
This protocol outlines the steps for digesting cross-linked proteins into peptides suitable for LC-MS/MS analysis.
Materials:
-
Cross-linked protein sample
-
Denaturation Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating Agent (e.g., 55 mM Iodoacetamide - IAA)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
Procedure:
-
Denaturation and Reduction: Add Denaturation Buffer to the cross-linked protein sample. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 1 hour.
-
Quenching of Alkylation: Add DTT to a final concentration of 20 mM to quench the excess IAA.
-
Dilution and Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis: The desalted peptides are now ready for analysis by LC-MS/MS.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in a typical XL-MS workflow.
A Head-to-Head Comparison: Methyl Acetimidate vs. Dimethyl Suberimidate (DMS) for Protein Analysis
For researchers, scientists, and drug development professionals navigating the complexities of protein structure and interaction analysis, the choice of chemical modification and cross-linking reagents is paramount. This guide provides an objective comparison of two common imidoester reagents: the monofunctional methyl acetimidate and the bifunctional dimethyl suberimidate (DMS). By examining their chemical properties, reaction mechanisms, and applications, supported by experimental data and detailed protocols, this guide aims to inform the selection of the most appropriate tool for specific research needs.
Executive Summary
This compound and dimethyl suberimidate are both valuable reagents for modifying primary amines on proteins, such as the side chains of lysine residues and N-termini. The fundamental difference lies in their functionality: this compound is monofunctional, leading to the modification of individual amine groups, while DMS is bifunctional, capable of creating covalent cross-links between two amine groups. This distinction dictates their primary applications, with this compound being used for general protein modification and charge preservation, and DMS being a go-to reagent for studying protein-protein interactions and elucidating the quaternary structure of protein complexes.
Chemical Properties and Reactivity
Both this compound and DMS are imidoesters that react with primary amines to form a stable amidine bond. A key advantage of this reaction is the retention of the positive charge at physiological pH, which helps to maintain the native conformation and solubility of the modified protein.
| Property | This compound | Dimethyl Suberimidate (DMS) |
| Functionality | Monofunctional | Homobifunctional |
| Reactive Group | Imidoester | Two Imidoesters |
| Spacer Arm Length | N/A | 11.0 Å |
| Reaction pH | Optimal at pH 8.0-9.0[1][2] | Optimal at pH 8.0-9.0[1][2] |
| Primary Target | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Bond Formed | Amidine | Amidine |
| Charge Preservation | Yes | Yes |
Performance Comparison: Modification vs. Cross-Linking
The choice between this compound and DMS hinges on the experimental goal. This compound is ideal for applications where the primary goal is to modify lysine residues to prevent cleavage by trypsin during mass spectrometry-based proteomics, or to study the role of specific lysine residues in protein function without introducing cross-links.
DMS, with its two reactive imidoester groups connected by an 11.0 Å spacer arm, is designed to covalently link amino groups that are within this spatial proximity. This makes it an invaluable tool for:
-
Studying protein-protein interactions: By cross-linking interacting proteins, DMS can stabilize transient interactions, allowing for their identification by techniques such as immunoprecipitation and mass spectrometry.[3]
-
Elucidating protein complex topology: The distance constraint imposed by the spacer arm provides information about the spatial arrangement of subunits within a protein complex.
-
"Freezing" dynamic protein assemblies: DMS can capture snapshots of protein complexes at specific functional states.
Experimental Protocols
Protocol 1: Protein Modification with this compound Hydrochloride
This protocol is adapted from procedures for similar monofunctional imidoesters.
Materials:
-
Protein of interest
-
This compound Hydrochloride
-
Reaction Buffer: 0.1 M Sodium Borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dialysis or desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it for the Reaction Buffer using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound Hydrochloride in deionized water.
-
Modification Reaction: While gently stirring, add the freshly prepared this compound hydrochloride stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess over primary amines).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagent and by-products by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Analysis: Confirm the extent of modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to detect the mass shift corresponding to the addition of the acetimidate group.
Protocol 2: Protein Cross-Linking with Dimethyl Suberimidate (DMS)
Materials:
-
Protein sample
-
Dimethyl Suberimidate (DMS)
-
Cross-linking Buffer: 20 mM HEPES, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE reagents
Procedure:
-
Protein Preparation: Prepare the protein sample in the Cross-linking Buffer.
-
Reagent Preparation: Immediately before use, dissolve DMS in the Cross-linking Buffer to the desired stock concentration (e.g., 6 mg/mL) and adjust the pH to 8.5 with NaOH.
-
Cross-Linking Reaction: Add the DMS stock solution to the protein sample to achieve a final concentration of 1-2 mg/mL for a protein concentration of 1 mg/mL.
-
Incubation: Incubate the reaction mixture for 3 hours at room temperature.
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to cross-linked proteins. Further analysis can be performed by mass spectrometry to identify the cross-linked peptides.
Application in Signaling Pathways: Unraveling TNF Receptor Interactions
Chemical cross-linking is a powerful tool for dissecting the intricate protein-protein interactions that govern signaling pathways. The Tumor Necrosis Factor (TNF) receptor signaling pathway, which plays a critical role in inflammation and apoptosis, is a prime example where cross-linkers like DMS can provide valuable insights. Upon TNF-α binding, the TNF receptor 1 (TNFR1) trimerizes and recruits a series of adaptor proteins, including TRADD, TRAF2, and RIPK1, to form Complex I. The spatial arrangement and interactions of these components are crucial for downstream signaling.
DMS can be used to "capture" these interactions within the signaling complex. For instance, cells can be stimulated with TNF-α and then treated with DMS to covalently link the interacting proteins. The cross-linked complexes can then be isolated by immunoprecipitation using an antibody against a component of the complex (e.g., TNFR1) and analyzed by mass spectrometry to identify the interacting partners and the specific residues involved in the interaction.
Side Reactions and Considerations
While imidoesters are relatively specific for primary amines, side reactions can occur. The primary side reaction is hydrolysis of the imidoester group, which is accelerated at lower pH and in aqueous solutions. Therefore, it is crucial to prepare imidoester solutions fresh and use them promptly. At pH values below 10, there is also a possibility of forming N-alkylimidates as a side product, although the formation of the desired amidine is favored between pH 8 and 10.
Conclusion
Both this compound and dimethyl suberimidate are powerful reagents for protein chemists. The choice between them is dictated by the specific research question. This compound serves as a reliable tool for the straightforward modification of primary amines while preserving charge. Dimethyl suberimidate, on the other hand, is the reagent of choice for investigating protein-protein interactions and the architecture of protein complexes through covalent cross-linking. A thorough understanding of their respective chemistries and the application of optimized experimental protocols, as outlined in this guide, will enable researchers to effectively harness the potential of these reagents in their scientific pursuits.
References
A Researcher's Guide to Quantitative Analysis of Methyl Acetimidate Protein Modification
For researchers, scientists, and drug development professionals, the precise quantification of protein modifications is essential for unraveling cellular signaling pathways, understanding disease mechanisms, and elucidating the mode of action of therapeutic agents. Among the various post-translational modifications, the targeting of lysine residues is of paramount importance in regulating protein function. This guide provides an in-depth comparison of protein modification by methyl acetimidate with other common lysine-modifying agents. We present supporting experimental data, detailed experimental protocols, and visual representations of workflows and signaling pathways to assist in selecting the most suitable technique for your research endeavors.
Performance Comparison of Lysine-Modifying Reagents
This compound is a chemical reagent that specifically modifies the primary amino groups of proteins, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group. This modification, known as acetimidylation, results in the formation of a stable amidine linkage. A key advantage of this modification is the preservation of the positive charge of the lysine residue, which minimizes significant alterations to the protein's native conformation and function.[1]
Here, we compare the performance of this compound with other commonly used lysine-modifying and cross-linking reagents.
| Feature | This compound | Iodoacetamide | Formaldehyde | Dimethyl Suberimidate (DMS) |
| Target Residue(s) | Primarily Lysine | Cysteine (primary), Lysine, Histidine, N-terminus (off-target)[2] | Primary amines (Lysine), amides, hydroxyls[3] | Primarily Lysine |
| Modification Type | Acetimidylation (Amidine bond) | Carbamidomethylation | Methylene bridges, Schiff bases[3][4] | Amidine cross-link |
| Charge Preservation | Yes (maintains positive charge) | No (neutralizes charge) | No (neutralizes positive charge) | Yes (maintains positive charge) |
| Reversibility | Reversible under specific conditions (e.g., methylamine buffer) | Irreversible | Reversible with heat | Non-cleavable |
| Specificity | High for primary amines | Primary for Cysteine, significant off-target reactions | Low, reacts with multiple functional groups | High for primary amines |
| Key Advantage | Preserves protein charge and conformation. | Efficiently blocks cysteine thiols. | Efficient in vivo cross-linking. | Covalent cross-linking for structural analysis. |
| Known Off-Target Effects | Minimal reactivity toward other amino acid residues. | Alkylation of N-terminus, Glu, Asp, Lys, Ser, Thr, Tyr, and Met oxidation. | Can form large, insoluble aggregates and mask epitopes. | Can cause considerable cross-linking of phospholipids in membranes. |
Experimental Protocols
Accurate quantification of protein modifications is critical for meaningful biological interpretation. The following sections detail experimental protocols for the quantitative analysis of this compound-modified proteins using mass spectrometry-based techniques.
General Workflow for Quantitative Analysis
The overall workflow for the quantitative analysis of this compound-modified proteins involves several key steps, from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intricacies of Protein Structures: A Comparative Guide to Computational Modeling of Methyl Acetimidate Cross-Linking
For researchers, scientists, and drug development professionals delving into the architecture of protein interactions, chemical cross-linking serves as a powerful tool to freeze these transient associations for detailed analysis. Among the arsenal of cross-linking reagents, methyl acetimidate and its related di-imidates stand out for their ability to connect primary amines on proteins, providing crucial distance constraints for structural modeling. This guide offers a comprehensive comparison of computational and experimental approaches for studying this compound cross-linked structures, providing the necessary data and protocols to empower your research.
The Chemistry of Connection: Understanding this compound Cross-Linking
This compound and its longer-chain counterparts, such as dimethyl suberimidate (DMS), are homobifunctional cross-linking reagents.[1][2] They react specifically with primary amino groups, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides. The reaction, which is most efficient at a pH between 8.0 and 9.0, results in the formation of a stable amidine bond.[1] A key advantage of this chemistry is the preservation of the positive charge of the original amine group, which helps to maintain the native electrostatic interactions within the protein structure.[1]
At the Digital Bench: Computational Modeling of Amidine Cross-Links
The distance constraints obtained from this compound cross-linking are invaluable for computational modeling, helping to refine low-resolution structural models and dock protein subunits. The general workflow for computational modeling of cross-linked structures involves several key steps:
-
Cross-Link Identification: Following cross-linking and proteolytic digestion, mass spectrometry is used to identify the specific pairs of amino acid residues that have been linked.
-
Distance Restraint Generation: The known length of the cross-linker is used to define a maximum distance constraint between the Cα atoms of the linked residues.
-
Integrative Structural Modeling: These distance restraints are then incorporated into molecular modeling software to guide the conformational sampling and refinement of protein structures.
A critical aspect of accurately modeling these cross-linked structures is the availability of appropriate force field parameters that can describe the geometry and energetics of the amidine bond. While specific parameters for this compound cross-linked residues are not always standard in all force fields, they can be developed using quantum mechanical calculations. This process typically involves calculating the potential energy surface of a model compound representing the cross-linked amino acids and then fitting the force field parameters (e.g., bond lengths, angles, dihedrals, and partial charges) to reproduce this surface.
A Tale of Two Chemistries: this compound vs. NHS-Ester Cross-Linkers
A popular alternative to di-imidate cross-linkers are N-hydroxysuccinimide (NHS) esters, such as disuccinimidyl suberate (DSS) and its water-soluble analog bis(sulfosuccinimidyl) suberate (BS3). The table below provides a comparative overview of these two classes of amine-reactive cross-linkers.
| Feature | This compound (and Di-imidates) | NHS-Esters (e.g., DSS, BS3) |
| Reactive Group | Imidoester | N-hydroxysuccinimide ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Resulting Bond | Amidine | Amide |
| Charge Preservation | Preserves positive charge | Neutralizes positive charge |
| Optimal pH | 8.0 - 9.0 | 7.0 - 8.5 |
| Spacer Arm Length | Variable (e.g., DMS: 11.4 Å) | Variable (e.g., DSS: 11.4 Å) |
| Hydrolysis | Prone to hydrolysis in aqueous solution | Prone to hydrolysis in aqueous solution |
Experimental Corner: Protocols for Success
Accurate and reproducible experimental data is the foundation of reliable computational modeling. Below are detailed protocols for protein cross-linking using a di-imidate cross-linker and an NHS-ester cross-linker.
Protocol 1: Protein Cross-Linking with Dimethyl Suberimidate (DMS)
This protocol provides a general guideline for cross-linking proteins in solution using DMS.[1]
Materials:
-
Protein of interest in a suitable buffer (e.g., HEPES, phosphate buffer, pH 8.0)
-
Dimethyl suberimidate (DMS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
SDS-PAGE analysis reagents
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). The protein concentration should ideally be between 1-5 mg/mL.
-
DMS Solution Preparation: Immediately before use, dissolve DMS in the reaction buffer to a stock concentration of approximately 6 mg/mL. Adjust the pH of the DMS solution to 8.5 with NaOH.
-
Cross-Linking Reaction: Add the DMS stock solution to the protein solution to a final concentration of 1-2 mg/mL.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis by mass spectrometry can be performed to identify the cross-linked peptides.
Protocol 2: Protein Cross-Linking with Disuccinimidyl Suberate (DSS)
This protocol outlines a general procedure for protein cross-linking using the NHS-ester cross-linker DSS.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.5)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE analysis reagents
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer at a concentration of 0.25-2 mg/mL.
-
DSS Stock Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to prepare a 10-25 mM stock solution.
-
Cross-Linking Reaction: Add the DSS stock solution to the protein solution to a final concentration of 0.25-2 mM. The optimal concentration will depend on the protein and its concentration.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and/or mass spectrometry.
Visualizing the Workflow and Applications
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental and computational workflows, and an example of how cross-linking can be applied to study a signaling pathway.
The epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers. Upon binding of its ligand, EGF, the EGFR dimerizes and becomes activated, leading to the recruitment of adaptor proteins like Grb2. Chemical cross-linking can be employed to capture the transient interaction between EGFR and Grb2, providing evidence for their direct association and helping to elucidate the initial steps of this critical signaling cascade.
By combining the specificity of this compound cross-linking with the power of mass spectrometry and computational modeling, researchers can gain unprecedented insights into the three-dimensional organization of protein complexes. This integrated approach is not only crucial for fundamental biological research but also holds immense potential for the rational design of novel therapeutics that target protein-protein interactions.
References
comparative study of different imidoester cross-linking reagents
A Comparative Guide to Imidoester Cross-linking Reagents for Researchers and Drug Development Professionals
Imidoester cross-linking reagents are a class of molecules widely utilized in biochemical research and drug development to covalently link proteins and other molecules containing primary amines. These reagents play a crucial role in studying protein-protein interactions, elucidating the quaternary structure of proteins, and immobilizing proteins onto solid supports. This guide provides a comparative analysis of common imidoester cross-linkers, their experimental protocols, and performance characteristics to aid researchers in selecting the most suitable reagent for their specific application.
Mechanism of Action
Imidoester cross-linkers react specifically with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins.[1] The reaction occurs under alkaline conditions, typically between pH 8 and 10, and results in the formation of a stable amidine bond.[2][3] A key advantage of this chemistry is that the amidine bond retains the positive charge of the original primary amine at physiological pH, which helps to preserve the native isoelectric point and conformation of the protein.[1][4]
Comparative Overview of Imidoester Cross-linkers
The choice of an imidoester cross-linker is often dictated by the desired spacer arm length, which determines the distance between the two linked molecules. The most commonly used homobifunctional imidoester cross-linkers are Dimethyl adipimidate (DMA), Dimethyl pimelimidate (DMP), and Dimethyl suberimidate (DMS), which differ in the length of their hydrocarbon chains. Additionally, a cleavable option, Dimethyl 3,3'-dithiobispropionimidate (DTBP), is available for applications requiring the reversal of the cross-link.
| Feature | Dimethyl adipimidate (DMA) | Dimethyl pimelimidate (DMP) | Dimethyl suberimidate (DMS) | Dimethyl 3,3'-dithiobispropionimidate (DTBP) |
| Molecular Weight | 245.15 g/mol | 259.17 g/mol | 273.20 g/mol | 309.28 g/mol |
| Spacer Arm Length | 8.6 Å | 9.2 Å | 11.0 Å | 11.9 Å |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Cleavable (by reducing agents) |
| Reactive Groups | Imidoester | Imidoester | Imidoester | Imidoester |
| Reactive Toward | Primary amines | Primary amines | Primary amines | Primary amines |
| Optimal pH Range | 7.0 - 10.0 | 7.0 - 10.0 | 7.0 - 10.0 | 7.0 - 10.0 |
| Solubility | Water-soluble | Water-soluble | Water-soluble | Water-soluble |
| Cell Permeability | Membrane-permeable | Membrane-permeable | Membrane-permeable | Membrane-permeable |
Experimental Protocols
General Protein Cross-linking Protocol
This protocol provides a general procedure for cross-linking proteins using imidoester reagents like DMA, DMP, or DMS.
Materials:
-
Imidoester cross-linker (DMA, DMP, or DMS)
-
Protein sample in an amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.0; phosphate, borate, or HEPES buffers are also suitable)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or glycine)
-
SDS-PAGE analysis reagents
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., > 5 mg/mL) in the cross-linking buffer.
-
Immediately before use, dissolve the imidoester cross-linker in the cross-linking buffer to the desired stock concentration. Do not store the cross-linker in solution as it readily hydrolyzes.
-
Add the cross-linker to the protein solution. The molar excess of the cross-linker will depend on the protein concentration. For protein concentrations > 5 mg/mL, a 10-fold molar excess is a good starting point. For lower concentrations, a 20- to 50-fold molar excess may be required.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Analyze the cross-linked products by SDS-PAGE to determine the extent of cross-linking.
Cross-linking Antibody to Protein A/G Beads for Immunoprecipitation
This protocol describes the use of Dimethyl pimelimidate (DMP) to covalently couple antibodies to Protein A/G beads, which is useful for immunoprecipitation experiments to reduce antibody leaching during elution.
Materials:
-
Dimethyl pimelimidate (DMP)
-
Protein A/G agarose beads
-
Antibody to be coupled
-
Binding/Wash Buffer (e.g., 0.2 M sodium borate, pH 9.0)
-
Quenching Buffer (e.g., 0.2 M ethanolamine, pH 8.0)
Procedure:
-
Incubate the antibody with the Protein A/G beads in a suitable binding buffer (e.g., PBS) to allow for binding.
-
Wash the antibody-bound beads three times with the binding/wash buffer (0.2 M sodium borate, pH 9.0) to remove any amine-containing buffers.
-
Freshly prepare a 20 mM DMP solution in 0.2 M sodium borate, pH 9.0.
-
Resuspend the beads in the DMP solution and incubate for 40 minutes at room temperature with gentle mixing to perform the cross-linking reaction.
-
Quench the reaction by washing the beads with the quenching buffer (0.2 M ethanolamine, pH 8.0).
-
Resuspend the beads in the quenching buffer and incubate for a further period to ensure all unreacted DMP is quenched.
-
Wash the beads extensively to remove any non-cross-linked antibody before use in immunoprecipitation.
Visualizing the Chemistry and Workflow
To better understand the cross-linking process, the following diagrams illustrate the reaction chemistry, the structures of the reagents, and a typical experimental workflow.
Caption: General reaction of an imidoester with a primary amine to form an amidine bond.
Caption: A typical experimental workflow for protein cross-linking with imidoesters.
Caption: Chemical structures of common imidoester cross-linking reagents.
Performance Comparison and Applications
The choice between DMA, DMP, and DMS largely depends on the required distance to be bridged between the interacting molecules. For closely interacting proteins, the shorter spacer arm of DMA might be sufficient, while for larger complexes or to capture more distant interactions, the longer spacer arms of DMP or DMS would be more appropriate.
DTBP offers the unique advantage of a cleavable disulfide bond in its spacer arm. This allows for the separation of the cross-linked components by treatment with a reducing agent like dithiothreitol (DTT). This feature is particularly valuable in applications such as identifying interacting partners in a complex mixture, where the cross-linked complex can be isolated and the individual components subsequently released for identification.
Imidoester cross-linkers are generally water-soluble and membrane-permeable, making them suitable for both in vitro and in vivo cross-linking studies. Their ability to preserve the native charge of proteins makes them a preferred choice in studies where maintaining the protein's native structure and function is critical.
Limitations and Alternatives
While imidoester cross-linkers are effective, they have a short half-life in aqueous solutions due to hydrolysis. This necessitates that they be prepared fresh immediately before use. The cross-linking reaction is also highly pH-dependent, with optimal efficiency at pH 8-10. Below this range, side reactions can occur.
For applications where the reversibility of the amidine bond at high pH is a concern, or where a more stable linkage is required, N-hydroxysuccinimide (NHS) ester cross-linkers may be a suitable alternative. NHS esters react with primary amines to form stable amide bonds, although they do not preserve the charge of the original amine.
References
Orthogonal Validation of Protein Interactions Identified by Methyl Acetimidate: A Comparative Guide
For researchers in proteomics and drug development, the identification of protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. Chemical cross-linking with agents like methyl acetimidate, coupled with mass spectrometry (XL-MS), is a powerful technique for capturing both stable and transient interactions within a cellular context.[1][2][3] However, the nature of cross-linking necessitates rigorous orthogonal validation to confirm the physiological relevance of these findings and to eliminate artifacts. This guide provides a comparative overview of common orthogonal validation methods, complete with experimental protocols and quantitative comparisons to aid in the selection of the most appropriate techniques.
Comparison of Orthogonal Validation Methods
The choice of a validation method depends on several factors, including the nature of the interacting proteins, the desired level of quantitative data, and whether the interaction needs to be validated in vitro or in vivo. The following table summarizes the key characteristics of several widely used orthogonal validation techniques.
| Method | Principle | Interaction Type | Environment | Quantitative Data | Strengths | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein, pulling it down from a cell lysate along with its interacting "prey" proteins.[4][5] | Stable and strong interactions in complexes. | In vivo (endogenous) or in vitro (overexpressed). | Semi-quantitative (Western Blot) or Quantitative (MS). | Validates interactions in a physiological context; can identify entire complexes. | Can miss transient or weak interactions; antibody quality is critical; may capture indirect interactions. |
| Pull-Down Assay | A tagged "bait" protein is immobilized on beads and used to capture interacting "prey" proteins from a lysate or purified protein mixture. | Direct binary interactions. | In vitro. | Semi-quantitative to quantitative (e.g., Kd determination with purified proteins). | Confirms direct physical interactions; can be used to map binding domains. | In vitro nature may not reflect the cellular environment; requires purified or tagged proteins. |
| Yeast Two-Hybrid (Y2H) | Interaction between a "bait" and "prey" protein in yeast reconstitutes a functional transcription factor, activating a reporter gene. | Direct binary interactions. | In vivo (in yeast). | Qualitative to semi-quantitative. | High-throughput screening for novel interactors; detects transient interactions. | High rate of false positives and negatives; interactions must occur in the nucleus. |
| Proximity Ligation Assay (PLA) | Antibodies with attached oligonucleotides bind to two target proteins. If in close proximity (<40 nm), the oligonucleotides ligate, are amplified, and detected by fluorescence. | Interactions in their native cellular environment. | In situ (in fixed cells or tissues). | Quantitative (by counting fluorescent spots). | High sensitivity and specificity; provides subcellular localization of the interaction. | Requires specific primary antibodies from different species; does not prove direct interaction. |
| Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) | Energy transfer between a donor (luciferase for BRET, fluorophore for FRET) and an acceptor fluorophore fused to interacting proteins. | Dynamic interactions in living cells. | In vivo (in living cells). | Ratiometric and quantitative. | Allows real-time monitoring of interactions in living cells; can detect conformational changes. | Requires genetic fusion of proteins, which can cause steric hindrance; distance-dependent (<10 nm). |
| Surface Plasmon Resonance (SPR) | Immobilized "ligand" protein on a sensor chip binds to an "analyte" protein in solution, causing a measurable change in the refractive index. | Direct binary interactions. | In vitro. | Highly quantitative (kon, koff, KD). | Real-time, label-free kinetic and affinity data. | Requires purified proteins; immobilization can affect protein conformation. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of the protein interaction is crucial for understanding the data.
Figure 1. General workflow for orthogonal validation.
A common scenario where PPI validation is critical is in the study of signaling pathways. For instance, the interaction between a receptor tyrosine kinase (RTK) and a downstream signaling protein like a GRB2 adaptor protein.
Figure 2. A simplified RTK signaling pathway.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP)
This protocol is for the validation of an interaction between Protein A (bait) and Protein B (prey) from a cell lysate.
Materials:
-
Cell lysate from cells expressing Protein A and Protein B
-
IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody specific to Protein A
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE loading buffer)
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Cell Lysis: Lyse cells in IP Lysis/Wash Buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the anti-Protein A antibody and the isotype control IgG to separate aliquots of the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G magnetic beads to each sample and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold IP Lysis/Wash Buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer. If using SDS-PAGE loading buffer, boil the samples at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluates by SDS-PAGE and Western Blot using an antibody against Protein B to detect the co-precipitated protein. A band for Protein B in the anti-Protein A IP lane, but not in the IgG control lane, confirms the interaction.
In Vitro Pull-Down Assay
This protocol describes a pull-down assay using a purified, tagged "bait" protein (e.g., GST-Protein A) and a "prey" protein (Protein B) from a cell lysate.
Materials:
-
Purified GST-Protein A and GST control protein immobilized on glutathione-agarose beads
-
Cell lysate containing Protein B
-
Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Elution Buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Bead Preparation: Equilibrate the glutathione-agarose beads with immobilized GST-Protein A and GST control with cold Binding/Wash Buffer.
-
Binding: Incubate the beads with the cell lysate containing Protein B for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 500 x g for 3 minutes) and discard the supernatant. Wash the beads 3-5 times with cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by incubating the beads with Elution Buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western Blot using an antibody against Protein B. Detection of Protein B in the GST-Protein A pull-down but not in the GST control indicates a direct interaction.
Proximity Ligation Assay (PLA)
This protocol provides a general workflow for performing an in situ PLA to visualize the interaction between Protein A and Protein B in fixed cells.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution
-
Primary antibodies against Protein A and Protein B raised in different species (e.g., mouse and rabbit).
-
PLA probes (secondary antibodies with attached DNA oligonucleotides)
-
Ligation solution
-
Amplification solution containing fluorescently labeled oligonucleotides
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips, then fix and permeabilize them.
-
Blocking: Block non-specific antibody binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against Protein A and Protein B.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (e.g., anti-mouse and anti-rabbit).
-
Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are close enough to be ligated into a circular DNA molecule upon addition of the ligation solution.
-
Amplification: Add the amplification solution containing a DNA polymerase to perform rolling circle amplification of the DNA circle. Fluorescently labeled oligonucleotides will hybridize to the amplified product.
-
Visualization: Mount the coverslips with DAPI-containing mounting medium and visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.
Conclusion
The validation of protein-protein interactions identified by this compound cross-linking is essential for generating high-confidence interaction maps. While Co-IP and pull-down assays are standard and robust methods for confirming interactions, techniques like PLA, BRET, and FRET offer the advantage of studying interactions within the native context of the cell. For quantitative analysis of binding kinetics, SPR remains the gold standard. By employing one or more of these orthogonal methods, researchers can confidently validate their initial findings, paving the way for a deeper understanding of protein function in complex biological systems.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
Assessing the Structural Integrity of Proteins After Methyl Acetimidate Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl acetimidate is a valuable reagent for probing protein structure and function through the chemical modification of lysine residues. This process, known as amidination, can provide insights into solvent accessibility and functional roles of specific amino acids. However, a critical aspect of such studies is to ensure that the chemical modification itself does not significantly perturb the protein's overall structural integrity, which could lead to misinterpretation of the experimental results. This guide provides a comparative overview of key biophysical techniques to assess protein structure before and after this compound treatment, alongside alternative chemical modification strategies.
Introduction to this compound Treatment
This compound reacts with the primary amino groups of lysine residues and the N-terminus of a protein, converting them into positively charged acetimidoyl groups. This modification is often employed in chemical cross-linking studies to stabilize protein-protein interactions or to map solvent-accessible regions. A key advantage of imidoesters like this compound is that they preserve the positive charge of the modified lysine residues, which can be crucial for maintaining the native electrostatic interactions within the protein.
Biophysical Techniques for Structural Integrity Assessment
A multi-faceted approach employing several biophysical techniques is recommended to obtain a comprehensive understanding of any structural changes post-treatment. Each technique provides unique insights into different aspects of protein structure, from secondary to quaternary organization.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. The far-UV region (190-250 nm) is sensitive to the protein's secondary structure composition (α-helices, β-sheets, turns, and random coils).
Assessment: By comparing the far-UV CD spectra of the protein before and after this compound treatment, any significant changes in the percentage of secondary structural elements can be quantified. A minimal change in the spectra suggests that the overall fold of the protein is preserved.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat capacity of a protein as a function of temperature. The midpoint of the thermal unfolding transition (Tm) is a direct measure of the protein's thermal stability.
Assessment: A significant shift in the Tm after this compound treatment would indicate a change in the protein's stability. An increase in Tm might suggest stabilization due to the modification, while a decrease would imply destabilization.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the vibrational frequencies of bonds within a molecule. The amide I band (1600-1700 cm⁻¹) in the infrared spectrum of a protein is particularly sensitive to its secondary structure.
Assessment: Similar to CD, changes in the shape and position of the amide I band can be analyzed to detect alterations in the secondary structure composition of the protein upon amidination.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
Principle: HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium from the solvent. The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing information on the protein's conformation and dynamics.[1]
Assessment: By comparing the deuterium uptake of the protein before and after modification, regions with altered conformation or dynamics can be identified.[1] Reduced deuterium uptake in certain regions might indicate protection due to cross-linking or conformational changes, while increased uptake could suggest increased flexibility or unfolding.
Comparison of this compound with Alternative Crosslinkers
While this compound is a valuable tool, other chemical crosslinkers with different spacer arms and reactive groups are available. The choice of crosslinker can influence the extent of structural perturbation.
| Crosslinker | Reactive Group | Spacer Arm Length | Charge Preservation | Potential Structural Perturbation |
| This compound | Imidoester | ~3.7 Å | Yes | Minimal, preserves charge |
| Dimethyl Suberimidate (DMS) | Imidoester | 11.3 Å | Yes | Can introduce more significant conformational constraints due to longer spacer arm |
| Bis(sulfosuccinimidyl)suberate (BS3) | NHS ester | 11.4 Å | No (neutralizes charge) | Can alter local electrostatic environment, potentially affecting structure |
| Formaldehyde | Aldehyde | Zero-length | No | Can induce substantial and rapid structural changes, including aggregation[2] |
Experimental Protocols
This compound Treatment of a Model Protein (e.g., Lysozyme)
-
Protein Preparation: Prepare a stock solution of the protein (e.g., 1 mg/mL) in a suitable buffer, such as 50 mM HEPES, pH 8.0.
-
Reagent Preparation: Immediately before use, dissolve this compound hydrochloride in the reaction buffer to a final concentration of 10 mM.
-
Reaction: Add the this compound solution to the protein solution. The molar ratio of reagent to lysine residues should be optimized, but a 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 7.5, or by buffer exchange into a buffer without primary amines.
-
Sample Preparation for Analysis: The modified protein is now ready for analysis by the various biophysical techniques. An untreated protein sample should be used as a control in all subsequent experiments.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Prepare protein samples (both treated and untreated) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a scan speed of 50 nm/min.
-
Data Acquisition: Record the CD spectra for the buffer blank and the protein samples in a 1 mm pathlength quartz cuvette. Acquire at least three scans for each sample and average them.
-
Data Analysis: Subtract the buffer spectrum from the protein spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Use deconvolution software (e.g., DICHROWEB) to estimate the percentage of secondary structure elements.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Prepare protein samples (both treated and untreated) at a concentration of 0.5-1 mg/mL in the same buffer. The buffer for the reference cell must be identical to the sample buffer.
-
Instrument Setup: Use a differential scanning calorimeter. Set the temperature scan rate to 1°C/min and the temperature range from 20°C to 100°C.
-
Data Acquisition: Load the sample and reference cells. Perform a buffer-buffer scan first to establish a baseline. Then, run the protein samples.
-
Data Analysis: Subtract the buffer-buffer baseline from the protein thermograms. Fit the data to a suitable model to determine the melting temperature (Tm) and the enthalpy of unfolding (ΔH).
Fourier Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation: Prepare concentrated protein solutions (5-10 mg/mL) in D₂O-based buffer to minimize water absorption in the amide I region.
-
Instrument Setup: Use an FTIR spectrometer equipped with a temperature-controlled transmission cell.
-
Data Acquisition: Record the FTIR spectra of the buffer and the protein samples.
-
Data Analysis: Subtract the buffer spectrum from the protein spectra. Analyze the amide I band (1600-1700 cm⁻¹) using second-derivative analysis and curve fitting to identify the contributions of different secondary structures.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) Protocol
-
Deuterium Labeling: Dilute the protein sample (treated or untreated) into a D₂O-based buffer to initiate the exchange reaction.
-
Quenching: At various time points (e.g., 10s, 1 min, 10 min, 1h), quench the exchange reaction by adding a low pH and low-temperature quench buffer (e.g., 0.1% formic acid, pH 2.5, on ice).
-
Digestion: Immediately inject the quenched sample into an online pepsin column for digestion into peptides.
-
LC-MS Analysis: Separate the peptides using a C18 column and analyze them by mass spectrometry to measure the mass increase due to deuterium incorporation.
-
Data Analysis: Use specialized software to identify the peptides and calculate the deuterium uptake for each peptide at each time point. Compare the uptake patterns between the treated and untreated protein.
Visualizing Workflows and Relationships
Experimental Workflow for Assessing Structural Integrity
Caption: Workflow for assessing protein structural integrity after modification.
Logical Relationship of Biophysical Techniques
Caption: Techniques for probing different aspects of protein structure.
Conclusion
A thorough assessment of protein structural integrity is paramount when employing chemical modifications like this compound treatment. By utilizing a combination of biophysical techniques such as CD, DSC, FTIR, and HDX-MS, researchers can confidently evaluate the impact of the modification on the protein's structure and stability. This comprehensive approach ensures that the functional insights gained from such studies are based on a structurally sound foundation. The choice of chemical modification agent should also be carefully considered, as different reagents can have varying effects on protein structure.
References
Bridging the Gap: Cross-Validation of Methyl Acetimidate Data with Cryo-EM for Enhanced Structural Insights
A Comparative Guide for Researchers in Structural Biology and Drug Development
In the quest for high-resolution structural elucidation of complex biological macromolecules, researchers are increasingly turning to integrative approaches that combine experimental data from multiple techniques. This guide provides a comprehensive comparison of cryo-electron microscopy (cryo-EM) data with chemical cross-linking using methyl acetimidate, a valuable tool for stabilizing protein complexes and providing distance restraints for structural modeling. By cross-validating data from these two powerful techniques, scientists can achieve more accurate and reliable three-dimensional structures, paving the way for a deeper understanding of biological function and accelerating drug discovery pipelines.
The Synergy of Chemical Cross-Linking and Cryo-EM
Cryo-EM has revolutionized structural biology by enabling the visualization of large and flexible macromolecules in their near-native state. However, challenges such as conformational heterogeneity and the presence of transient interactions can limit the resolution and interpretability of cryo-EM maps. Chemical cross-linking, a technique that covalently links spatially proximal amino acid residues, offers a powerful solution to these challenges.[1][2][3]
This compound is an imidoester cross-linking agent that reacts primarily with the primary amines of lysine residues and the N-termini of proteins. This reaction is highly specific and results in the formation of a stable amidine bond. A key advantage of this compound is that it preserves the positive charge of the modified amine group, thus minimizing perturbations to the protein's native isoelectric point and overall structure.
By introducing covalent bonds, this compound can:
-
Stabilize transient or weak protein-protein interactions , allowing for their capture and visualization by cryo-EM.
-
Reduce conformational flexibility , leading to more homogeneous particle populations and higher-resolution reconstructions.[1]
-
Provide distance restraints that can be used to validate and refine cryo-EM-derived structural models.[4]
Comparative Analysis: A Hypothetical Case Study
Scenario: Characterization of a multi-subunit protein complex known for its transient interactions and conformational flexibility.
| Parameter | Cryo-EM Alone | Cryo-EM with this compound Cross-Linking |
| Particle Homogeneity | Multiple distinct classes observed, requiring extensive 2D and 3D classification. Significant portion of particles discarded due to heterogeneity. | Predominantly one or two well-defined classes, indicating a more uniform conformational state. Higher percentage of particles used in the final reconstruction. |
| Overall Resolution | 4.5 Å | 3.2 Å |
| Local Resolution | Peripheral subunits and flexible loop regions show lower resolution (5-7 Å). | Improved and more uniform resolution across the entire complex, including previously flexible regions. |
| Model Validation | Model building is challenging in low-resolution regions. Validation relies heavily on stereochemical restraints and comparison to homologous structures. | Cross-linking-derived distance restraints provide an independent experimental validation of the model. Discrepancies between the model and cross-linking data can pinpoint regions requiring further refinement. |
| Confidence in Subunit Docking | Docking of individual subunits into the cryo-EM map can be ambiguous, especially in lower-resolution areas. | Inter-subunit cross-links provide definitive evidence for the spatial arrangement and orientation of the subunits within the complex. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlined protocols for this compound cross-linking and subsequent cryo-EM analysis.
Protocol 1: this compound Cross-Linking for Cryo-EM Sample Preparation
Materials:
-
Purified protein complex (in a buffer free of primary amines, e.g., HEPES or phosphate buffer)
-
This compound hydrochloride
-
Reaction Buffer: 50 mM HEPES, pH 8.0, 150 mM NaCl
-
Quenching Buffer: 1 M Glycine, pH 8.0
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Protein Preparation: Dialyze the purified protein complex against the Reaction Buffer to remove any interfering substances. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound hydrochloride in the Reaction Buffer.
-
Cross-Linking Reaction: Add the this compound stock solution to the protein sample to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each specific complex.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Sample Clean-up: To remove excess cross-linker and any aggregated species, subject the cross-linked sample to SEC using a buffer suitable for cryo-EM (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
Verification: Analyze the cross-linked sample by SDS-PAGE to confirm the formation of higher molecular weight species corresponding to cross-linked subunits.
Protocol 2: Cryo-EM Data Collection and Processing
Procedure:
-
Grid Preparation: Apply 3-4 µL of the cross-linked and purified protein sample to a glow-discharged cryo-EM grid.
-
Vitrification: Blot the grid to create a thin film of the sample and plunge-freeze it in liquid ethane using a vitrification robot (e.g., Vitrobot).
-
Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM). Collect a dataset of high-resolution images using an automated data collection software.
-
Image Processing:
-
Perform motion correction and contrast transfer function (CTF) estimation for the raw movies.
-
Pick particles from the corrected micrographs.
-
Perform 2D classification to remove junk particles and select well-defined classes.
-
Generate an initial 3D model.
-
Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction.
-
-
Model Building and Refinement:
-
Build an atomic model into the cryo-EM density map.
-
Refine the model using software that can incorporate the distance restraints obtained from cross-linking mass spectrometry (CX-MS) analysis of the this compound-treated sample.
-
Visualization of Workflows and Concepts
To further clarify the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The integration of this compound cross-linking data with cryo-EM provides a robust framework for the structural determination of challenging biological macromolecules. This cross-validation approach not only enhances the quality and reliability of the resulting atomic models but also provides deeper insights into the dynamics and interactions of protein complexes. For researchers, scientists, and drug development professionals, adopting this integrative strategy can significantly advance our understanding of molecular mechanisms and facilitate the design of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Combining cryo-electron microscopy (cryo-EM) and cross-linking mass spectrometry (CX-MS) for structural elucidation of large protein assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-particle cryo-electron microscopy of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Protein Complexes Using Restraints from Crosslinking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl Acetimidate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of methyl acetimidate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
This compound hydrochloride is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Before handling, personnel should be thoroughly familiar with the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of exposure, wash the affected area with plenty of water and seek medical advice.[3]
Disposal Procedures for this compound
The primary recommended disposal route for small quantities of this compound hydrochloride is down the sanitary sewer, followed by flushing with copious amounts of water.[4] However, it is imperative to consult and adhere to local, state, and federal regulations, as disposal guidelines can vary. For larger quantities or if local regulations prohibit sewer disposal, this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Plan:
-
Initial Assessment: Determine if local regulations permit the drain disposal of small quantities of this compound hydrochloride. If permitted, proceed to Step 2. If not, or if dealing with large quantities, proceed to Step 3.
-
Drain Disposal (for small quantities, where permitted):
-
Ensure the solution is diluted.
-
Slowly pour the solution down a laboratory sink drain.
-
Flush the drain with a large volume of water to ensure it is fully cleared from the plumbing system.
-
-
Hazardous Waste Collection (for large quantities or where drain disposal is prohibited):
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap. The original manufacturer's container can be used if it is in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and identify the contents as "this compound." Include the date when the first waste was added.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA). The SAA should be away from drains and incompatible materials. Ensure secondary containment is used to capture any potential leaks.
-
Waste Pickup: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not exceed the storage time or quantity limits for hazardous waste in your facility.
-
Empty Container Disposal:
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of in the regular trash, but it is best to confirm this with your institution's waste management guidelines.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 14777-27-6 | |
| Molecular Formula | C3H8ClNO | |
| Molecular Weight | 109.55 g/mol | |
| Melting Point | 105 °C (decomposes) | |
| Storage Temperature | 2-8°C | |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Acetimidate Hydrochloride
For Immediate Reference: Essential Safety and Handling Information for Methyl Acetimidate Hydrochloride
This compound hydrochloride is a valuable reagent in organic synthesis and pharmaceutical research, primarily utilized in the preparation of amides and other nitrogen-containing compounds.[1] However, its handling requires strict adherence to safety protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[3][4][5] | Provides a barrier against skin contact and absorption. Regular disposable gloves may not offer sufficient protection against aggressive chemicals. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 filtering facepiece respirator (dust mask) is recommended for handling small quantities in a well-ventilated area. For situations with the potential for higher dust concentrations, a half-mask or full-facepiece respirator with P100 particulate filters should be used. | Prevents inhalation of irritating dust particles. The choice of respirator depends on the scale of work and ventilation. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
Due to its moisture-sensitive nature, this compound hydrochloride should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Preparation and Weighing of the Solid
-
Work Area Preparation : Conduct all manipulations in a well-ventilated fume hood or a glove box.
-
Inert Atmosphere : If using a Schlenk line, ensure the flask is under a positive pressure of inert gas.
-
Weighing :
-
In a Glove Box : Transfer the required amount of the solid to a pre-tared vial.
-
On the Benchtop (under inert gas flow) :
-
Maintain a positive flow of inert gas into the receiving flask.
-
Briefly remove the septum or stopper and add the solid using a powder funnel.
-
Immediately reseal the flask.
-
For accurate measurement, weigh the storage bottle before and after the transfer.
-
-
Preparation of a Solution
-
Solvent Addition : Add the desired anhydrous solvent to the flask containing the this compound hydrochloride via a syringe or cannula under a positive pressure of inert gas.
-
Dissolution : Gently swirl or stir the mixture until the solid is fully dissolved.
The following diagram illustrates the workflow for handling air-sensitive solids like this compound hydrochloride.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services. |
Disposal Plan
Proper disposal of this compound hydrochloride and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : Collect unreacted this compound hydrochloride and any contaminated solids (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Solutions of this compound hydrochloride should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Empty Containers : The first rinse of an empty container must be collected and disposed of as hazardous waste. Subsequent rinses can be disposed of down the drain with copious amounts of water, provided local regulations allow. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.
Disposal Pathway
All waste containing this compound hydrochloride must be disposed of through a licensed hazardous waste disposal company. Ensure that all waste containers are properly labeled with the contents and associated hazards.
The following diagram outlines the decision-making process for the disposal of chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
